molecular formula C48H92O6 B7804142 Tripentadecanoin CAS No. 30719-27-8

Tripentadecanoin

Cat. No.: B7804142
CAS No.: 30719-27-8
M. Wt: 765.2 g/mol
InChI Key: CLJLWABDLPQTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG(15:0/15:0/15:0) is a triacylglycerol 45:0.

Properties

IUPAC Name

2,3-di(pentadecanoyloxy)propyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJLWABDLPQTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224004
Record name Tripentadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7370-46-9, 30719-27-8
Record name Tripentadecanoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripentadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPENTADECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 °C
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tripentadecanoin: A Technical Guide to its Natural Sources, Dietary Intake, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, is emerging as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily through its constituent odd-chain fatty acid, pentadecanoic acid (C15:0). It details the dietary intake of this compound and presents a summary of the current understanding of its biological activities and associated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Natural Sources and Dietary Intake of Pentadecanoic Acid (C15:0)

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is primarily obtained through diet. The major natural sources include dairy products and ruminant meats, with minor contributions from certain fish and plants. This compound, as a triglyceride of C15:0, is found within the fat content of these sources.

Quantitative Analysis of Pentadecanoic Acid in Food Sources

The concentration of pentadecanoic acid varies across different food items. The following table summarizes the available quantitative data.

Food CategoryFood ItemC15:0 Content (mg per 100g)C15:0 Content (% of total fatty acids)Reference(s)
Dairy Butter820 - 8801.05 - 1.2[1][2]
Cream (30% fat)350 - 450-[2][3]
Cheese (Cheddar)322-[3]
Cheese (Cream)344-
Cheese (Natural)320 - 390-
Milk (2% milkfat)20-
Ruminant Meats Beef (ground, raw)78 - 4500.43
Beef (loin, roasted)34-
Lamb-0.5 - 1.5
Fish Fatty Fish (general)-0.2 - 1.0
Fish Oil-up to 1.5
Mackerel~160-
Pacific Saury~160-
Rainbow Trout (farmed, cooked)17-
Pink Salmon (cooked)15-
Mediterranean Fish Species-0.05 - 2.35
Other Pork Fat (raw)43-
Dark Chocolate (45-59% cacao)33-
Flaxseed Oil27-
Coconut Oil15-
Dietary Intake

Studies on dietary intake of pentadecanoic acid suggest that consumption is closely linked to the intake of full-fat dairy products. One study noted that an average daily intake in a population of women was 220 ± 100 mg. Another clinical trial used a habitual dietary intake of over 250 mg/day as an exclusion criterion.

Experimental Protocols for Analysis

The quantification of this compound and its constituent pentadecanoic acid in biological and food matrices requires specific analytical procedures. These typically involve lipid extraction, followed by chromatographic separation and detection.

Lipid Extraction

The initial step in the analysis is the extraction of lipids from the sample matrix. Several methods are commonly employed:

  • Folch Method: This is a widely used liquid-liquid extraction method that utilizes a chloroform:methanol (2:1, v/v) solvent system to extract lipids from a homogenized sample. The addition of a salt solution (e.g., 0.9% NaCl) facilitates the separation of the lipid-containing chloroform layer from the non-lipid components in the aqueous methanol layer.

  • Bligh and Dyer Method: Similar to the Folch method, this procedure uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for extraction. The subsequent addition of chloroform and water creates a two-phase system, with lipids partitioning into the lower chloroform layer.

  • Soxhlet Extraction: This is a semi-continuous solvent extraction method suitable for solid samples. The sample is placed in a thimble and repeatedly washed with a heated solvent (e.g., hexane), which extracts the lipids. The solvent is then evaporated to isolate the lipid fraction.

Analysis of Triglycerides (including this compound)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of intact triglycerides.

  • Method: HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of solvents such as acetonitrile and methylene chloride is often employed to separate different triglyceride species based on their hydrophobicity.

  • Detection: ELSD is a universal detector for non-volatile analytes and is well-suited for triglyceride analysis as it does not require the analyte to have a chromophore.

Analysis of Fatty Acid Composition (including Pentadecanoic Acid)

Gas Chromatography (GC) is the standard method for the detailed analysis of fatty acid profiles. This requires a derivatization step to convert the fatty acids into more volatile esters.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Acid-catalyzed transesterification: The lipid extract is treated with a reagent such as 14% Boron Trifluoride in methanol (BF3-Methanol) and heated to convert the fatty acids in triglycerides and other lipids into their corresponding FAMEs.

    • Base-catalyzed transesterification: A solution of sodium methoxide in methanol can also be used for this purpose.

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • Column: A polar capillary column, such as a DB-23 or a similar cyanopropyl-substituted column, is typically used for the separation of FAMEs.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C).

    • Injector and Detector Temperature: The injector and detector are maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure complete volatilization of the FAMEs and prevent condensation.

    • Quantification: The area of each FAME peak is proportional to its concentration, and identification is based on comparison of retention times with known standards.

Biological Activity and Signaling Pathways

Recent research has highlighted several biological activities of this compound and pentadecanoic acid, implicating them in various signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Pentadecanoic acid has been shown to act as a ligand for and activate all three isoforms of the Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, PPARδ, and PPARγ. PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. Activation of these receptors by C15:0 can lead to the transcriptional regulation of target genes involved in these processes.

PPAR_Activation C15_0 Pentadecanoic Acid (C15:0) PPAR_alpha PPARα C15_0->PPAR_alpha PPAR_delta PPARδ C15_0->PPAR_delta PPAR_gamma PPARγ C15_0->PPAR_gamma Target_Genes Target Gene Expression (Lipid & Glucose Metabolism, Inflammation) PPAR_alpha->Target_Genes PPAR_delta->Target_Genes PPAR_gamma->Target_Genes AMPK_Activation C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways Stimulates Anabolic_Pathways Anabolic Pathways (e.g., Lipid Synthesis) AMPK->Anabolic_Pathways Inhibits ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption Neuroglobin_Induction This compound This compound P_bodies P-bodies (mRNA stability regulators) This compound->P_bodies Affects Neuroglobin_mRNA Neuroglobin mRNA P_bodies->Neuroglobin_mRNA Induces Expression Neuroglobin_Protein Neuroglobin Protein Neuroglobin_mRNA->Neuroglobin_Protein Translation Neuroprotection Neuroprotection (Protection against protein aggregate toxicity) Neuroglobin_Protein->Neuroprotection Experimental_Workflow Sample_Collection Sample Collection (Food or Biological Matrix) Homogenization Sample Homogenization Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Analysis_Choice Analytical Approach Lipid_Extraction->Analysis_Choice Triglyceride_Analysis Triglyceride Analysis Analysis_Choice->Triglyceride_Analysis Intact Lipids Fatty_Acid_Analysis Fatty Acid Analysis Analysis_Choice->Fatty_Acid_Analysis Fatty Acid Composition HPLC_ELSD HPLC-ELSD/MS Triglyceride_Analysis->HPLC_ELSD Derivatization Derivatization to FAMEs Fatty_Acid_Analysis->Derivatization Data_Analysis_TG Data Analysis (Triglyceride Profile) HPLC_ELSD->Data_Analysis_TG GC_FID GC-FID/MS Derivatization->GC_FID Data_Analysis_FA Data Analysis (Fatty Acid Profile) GC_FID->Data_Analysis_FA

References

Tripentadecanoin as a Biomarker for Dairy Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Objective and reliable assessment of dietary intake is a significant challenge in nutritional epidemiology. Self-reported dietary data is often subject to recall bias and measurement error. To overcome these limitations, nutritional biomarkers have emerged as crucial tools for providing more accurate estimations of dietary exposure. Tripentadecanoin, a triglyceride composed of three pentadecanoic acid (C15:0) molecules, and its constituent fatty acid, C15:0, have been identified as promising biomarkers for the consumption of dairy fat. This technical guide provides an in-depth overview of the core principles, quantitative evidence, experimental protocols, and metabolic pathways related to the use of this compound and pentadecanoic acid as biomarkers for dairy intake, intended for researchers, scientists, and professionals in drug development.

Biochemical Basis and Rationale

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in significant amounts in the fat from ruminant animals, with dairy products being the primary dietary source for humans.[1] this compound is the storage form of this fatty acid in dairy fat. Upon consumption, this compound is hydrolyzed, and pentadecanoic acid is absorbed and incorporated into various lipid fractions in the blood, including plasma phospholipids, cholesterol esters, and triglycerides.[1][2] Because endogenous synthesis of C15:0 in humans is considered minimal, its concentration in circulation is thought to directly reflect dietary intake from dairy products.[3] This direct link forms the basis for its use as a dietary biomarker.

However, it is important to note that some studies suggest the possibility of endogenous production of odd-chain fatty acids, potentially through α-oxidation.[4] Furthermore, while dairy is the main source, some fish species also contain pentadecanoic acid, which could be a confounding factor in populations with high fish consumption.

Quantitative Evidence for C15:0 as a Dairy Intake Biomarker

Numerous epidemiological studies have investigated the correlation between circulating levels of pentadecanoic acid and self-reported dairy consumption. The strength of this association is typically represented by a correlation coefficient (r). The data consistently show a positive, albeit modest, correlation.

Table 1: Correlation Between Plasma/Serum Pentadecanoic Acid (C15:0) and Dairy Intake

Study Population/CohortDairy Product CategoryCorrelation Coefficient (r)Citation(s)
Multi-Ethnic Study of Atherosclerosis (MESA)Total Dairy Intake0.22
MESARegular Cheese0.20
MESALow-Fat Dairy0.17
MESAWhole-Fat Dairy0.16
MESAButter0.13
Nurses' Health StudyTotal Dairy0.29
Swedish Men (70-year-olds)Total Milk Fat0.46
Swedish Men (70-year-olds)Butter Intake0.36
Swedish Men (70-year-olds)Fat from Milk and Cream0.34
Free-Living PopulationTotal Fermented Dairy0.24

Beyond its role as a biomarker, circulating C15:0 has also been associated with various health outcomes, particularly a lower risk of cardiometabolic diseases.

Table 2: Association of Pentadecanoic Acid (C15:0) with Health Outcomes

Health OutcomeAssociation FindingCitation(s)
Cardiovascular Disease (CVD)Each standard deviation increase in C15:0 was associated with a 19% lower risk of CVD.
Coronary Heart Disease (CHD)Each standard deviation increase in C15:0 was associated with a 26% lower risk of CHD.
Type 2 DiabetesHigher levels of C15:0 were associated with a decreased risk of incident diabetes.
All-Cause Mortality & CVDA meta-analysis of 18 studies showed higher levels of C15:0 were associated with lower CVD risk.

Experimental Protocols

The quantification of pentadecanoic acid from biological matrices like plasma or serum is a multi-step process that requires careful sample handling, extraction, and analysis. The most common analytical technique is gas chromatography (GC) coupled with either flame ionization detection (FID) or mass spectrometry (MS).

General Protocol for C15:0 Quantification in Human Plasma/Serum

This protocol outlines a typical workflow for the analysis of total fatty acids, including C15:0.

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge to separate plasma and store at -80°C until analysis.

  • Thaw plasma samples at room temperature. For a 100-400 µL plasma aliquot, add a known amount of an internal standard. Heptadecanoic acid (C17:0) or a stable-isotope-labeled C15:0 is commonly used to correct for procedural losses.

2. Lipid Extraction:

  • Perform a total lipid extraction using a solvent mixture, most commonly the Folch method (chloroform:methanol, 2:1, v/v) or the Bligh and Dyer method.

  • Vortex the plasma sample with the solvent mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully collect the lower organic layer containing the lipids. Repeat the extraction on the aqueous layer to maximize recovery.

  • Dry the pooled organic extracts under a stream of nitrogen gas.

3. Hydrolysis and Derivatization (Transesterification):

  • To analyze the total fatty acid profile (including those esterified in triglycerides, phospholipids, etc.), the extracted lipids must be hydrolyzed and derivatized.

  • Resuspend the dried lipid extract in a reagent like 1N sodium methoxide in methanol or methanolic HCl. This cleaves the fatty acids from their glycerol backbone and simultaneously converts them into volatile fatty acid methyl esters (FAMEs).

  • Incubate the reaction mixture, for example, at room temperature for 5 minutes or at a higher temperature for a longer duration depending on the reagent used.

  • Stop the reaction by adding an acid, and extract the FAMEs into an organic solvent like hexane.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject a small volume (e.g., 1 µL) of the hexane extract containing the FAMEs into the GC-MS system.

  • Gas Chromatography: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a DB-225 column). The oven temperature is programmed to ramp up gradually to allow for the sequential elution of different fatty acids.

  • Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized (e.g., by electron ionization). The mass spectrometer then separates and detects the resulting ions based on their mass-to-charge ratio.

  • Quantification: The concentration of C15:0 methyl ester is determined by comparing its peak area to that of the internal standard and referencing a calibration curve constructed from standards of known concentrations.

Visualizations: Workflows and Pathways

Biomarker Validation Workflow

The process of establishing a compound like this compound as a validated biomarker follows a structured workflow, from initial discovery to application in clinical or epidemiological settings.

biomarker_workflow cluster_discovery Discovery Phase cluster_validation Analytical & Epidemiological Validation cluster_application Application Phase Hypothesis Hypothesis (e.g., Ruminant fat contains C15:0) Untargeted Untargeted Metabolomics in dietary intervention studies Hypothesis->Untargeted Candidate Candidate Biomarker Identification (Pentadecanoic Acid - C15:0) Untargeted->Candidate Method Method Development & Validation (e.g., GC-MS for C15:0 in plasma) Candidate->Method Correlation Cross-Sectional Studies (Correlate C15:0 with FFQ data) Method->Correlation Prospective Prospective Cohort Studies (Associate C15:0 with health outcomes) Correlation->Prospective Epi Epidemiological Research (Objective measure of dairy intake) Prospective->Epi Clinical Clinical Trials (Monitor dietary adherence) DrugDev Drug Development (Assess diet-drug interactions) beta_oxidation cluster_ingestion Dietary Intake & Absorption cluster_oxidation Mitochondrial Beta-Oxidation cluster_anaplerosis Anaplerotic Pathway This compound This compound (from Dairy Fat) Hydrolysis Lipase Hydrolysis This compound->Hydrolysis C15_0 Pentadecanoic Acid (C15:0) Hydrolysis->C15_0 C15_CoA Pentadecanoyl-CoA C15_0->C15_CoA Activation (Acyl-CoA Synthetase) BetaOx Beta-Oxidation Spiral (6 Cycles) C15_CoA->BetaOx AcetylCoA 6x Acetyl-CoA BetaOx->AcetylCoA Enters Krebs Cycle PropionylCoA 1x Propionyl-CoA BetaOx->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Biotin, B12 dependent carboxylation & mutase reactions Krebs Krebs Cycle Intermediate SuccinylCoA->Krebs signaling_pathway cluster_metabolic Metabolic Regulation cluster_cannabinoid Endocannabinoid System cluster_other Other Bioactivities C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK Activation C15_0->AMPK mTOR mTOR Inhibition C15_0->mTOR PDC Pentadecanoylcarnitine (PDC) Metabolite C15_0->PDC Metabolized into Anticancer Anti-cancer Effects C15_0->Anticancer Direct/Indirect Effects AntiInflammatory Anti-inflammatory Effects AMPK->AntiInflammatory Antifibrotic Anti-fibrotic Effects mTOR->Antifibrotic CB1_CB2 CB1 & CB2 Receptor Activation PDC->CB1_CB2 CB1_CB2->AntiInflammatory

References

Tripentadecanoin and its Impact on Gut Microbiota: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of tripentadecanoin and its metabolically active form, pentadecanoic acid (C15:0), focusing on its intricate relationship with the gut microbiota and its implications for intestinal health. Pentadecanoic acid, an odd-chain saturated fatty acid, is emerging as a bioactive molecule with significant anti-inflammatory and gut barrier-protective properties. This document consolidates current research on the dual origins of C15:0 from both diet and microbial synthesis, details its molecular mechanisms of action, presents quantitative data from key preclinical models, and outlines detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, gastroenterology, and pharmacology to facilitate further investigation and therapeutic development.

The Biogenesis of Pentadecanoic Acid (C15:0): A Dual-Source Paradigm

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that, unlike its even-chain counterparts, is not readily synthesized by the human body, leading to the proposition that it may be an essential fatty acid.[1][2] Its presence in the body is primarily attributed to two distinct sources: direct dietary consumption and endogenous synthesis by specific members of the gut microbiota.

Dietary Sources

The primary dietary sources of C15:0 are ruminant-derived products, such as dairy and meat, where it is produced by microbial fermentation in the rumen.[3][4][5] Consequently, C15:0 is often utilized as a biomarker for dairy fat consumption. It is also found in smaller concentrations in certain types of fish and seaweeds.

Synthesis by Gut Microbiota

A growing body of evidence indicates that the human gut microbiota can synthesize C15:0, representing a significant non-dietary source. This process typically involves the fermentation of dietary fibers, like inulin, into propionate (a three-carbon short-chain fatty acid), which then serves as a precursor for C15:0 synthesis.

Several commensal bacteria have been identified as potential C15:0 producers, including:

  • Bacteroides acidifaciens : This species possesses the necessary enzymatic machinery (FabF, FabG, FabA, etc.) to synthesize C15:0. A study demonstrated that a synbiotic combination of galactooligosaccharides (GOS) and Limosilactobacillus reuteri could enrich B. acidifaciens, leading to increased C15:0 production and subsequent amelioration of colitis in a murine model.

  • Parabacteroides distasonis : This bacterium can utilize inulin to generate C15:0, an activity shown to be protective against non-alcoholic steatohepatitis (NASH) in mice by restoring gut barrier function.

  • Akkermansia muciniphila : This mucin-degrading bacterium is also a known producer of C15:0. Its metabolite has been shown to enhance the sensitivity of gastric cancer cells to oxaliplatin by modulating glycolysis.

The Role of Diet in Microbial C15:0 Synthesis

Contradictory findings exist regarding the gut microbiota's contribution to circulating C15:0 levels. A study using germ-free mice found no significant difference in circulating odd-chain fatty acids compared to conventional mice, suggesting a minimal role for the microbiota. However, this may be highly dependent on diet composition, as the availability of fermentable fibers is crucial for microbial propionate and subsequent C15:0 production.

cluster_microbes Key C15:0 Producers Diet Dietary Sources Dairy Dairy & Ruminant Fats Diet->Dairy Fiber Dietary Fiber (e.g., Inulin) Diet->Fiber C15 Pentadecanoic Acid (C15:0) Dairy->C15 Direct Intake Gut Gut Microbiota Fiber->Gut Propionate Propionate (C3) Gut->Propionate Fermentation B_acidifaciens Bacteroides acidifaciens B_acidifaciens->C15 Synthesis P_distasonis Parabacteroides distasonis P_distasonis->C15 Synthesis Propionate->B_acidifaciens Precursor Propionate->P_distasonis Host Host Systemic Circulation C15->Host

Caption: The Dual-Source Paradigm of C15:0.

Mechanistic Impact of C15:0 on Intestinal Homeostasis

C15:0 exerts its beneficial effects on the host primarily through the attenuation of intestinal inflammation and the enhancement of gut barrier integrity. These functions are orchestrated via modulation of key signaling pathways.

Attenuation of Intestinal Inflammation via NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In pathological states such as Inflammatory Bowel Disease (IBD), this pathway is often chronically activated, leading to the overexpression of pro-inflammatory cytokines like TNF-α and IL-6.

Multiple studies have demonstrated that C15:0 can suppress intestinal inflammation by directly inhibiting the activation of NF-κB. This inhibition leads to a downstream reduction in the transcription and secretion of pro-inflammatory mediators, thereby alleviating inflammatory damage to the intestinal mucosa.

Enhancement of Gut Barrier Integrity

The intestinal barrier is a critical line of defense, composed of a single layer of epithelial cells sealed by complex protein structures known as tight junctions (TJs). Key proteins like Zonula Occludens-1 (ZO-1) and Occludin are essential for maintaining this barrier. Disruption of these junctions leads to increased intestinal permeability ("leaky gut"), allowing harmful luminal contents like lipopolysaccharide (LPS) to enter circulation and trigger systemic inflammation.

C15:0 has been shown to directly enhance gut barrier function. Mechanistically, it promotes the expression and proper localization of tight junction proteins. By strengthening these intercellular seals, C15:0 reduces paracellular permeability, prevents endotoxemia, and protects against the inflammatory cascade that follows barrier dysfunction.

cluster_inflammation Inflammatory Cascade cluster_barrier Barrier Function C15 Pentadecanoic Acid (C15:0) NFkB_pathway NF-κB Signaling Pathway C15->NFkB_pathway Inhibits TJ Tight Junction Proteins (e.g., ZO-1, Occludin) C15->TJ Upregulates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Cytokines Induces Inflammation Intestinal Inflammation Cytokines->Inflammation Promotes Permeability Intestinal Permeability Inflammation->Permeability Increases Barrier Gut Barrier Integrity TJ->Barrier Maintains Barrier->Permeability Reduces

Caption: C15:0 Anti-inflammatory and Barrier-Enhancing Mechanisms.

Quantitative Data from Preclinical Studies

The therapeutic potential of C15:0 has been quantified in several preclinical models, primarily focusing on IBD. The data highlights dose-dependent efficacy in reducing key markers of intestinal inflammation and permeability.

Table 1: In Vivo Efficacy of C15:0 in Murine IBD Models

Parameter Animal Model C15:0 Dosage Duration Key Outcome(s) p-value Reference(s)
Ileitis Severity SAMP1/YitFc Mice (24-week-old) 52 µ g/mouse/day 6 weeks Significant reduction in ileitis severity vs. control. < 0.0043
Intestinal Permeability SAMP1/YitFc Mice (DSS-induced colitis) 52 µ g/mouse/day 3 weeks Significant reduction in FITC-Dextran translocation vs. control. < 0.0006
Fecal MPO Activity SAMP1/YitFc Mice (DSS-induced colitis) 52 µ g/mouse/day 3 weeks Lower fecal myeloperoxidase (MPO) activity vs. control. -
Body Weight C57BL/6J Mice (DSS-induced colitis) 35 mg/kg (oral gavage) 3 weeks Maintained body weight during DSS challenge vs. control. -

| Colon Histology | C57BL/6J Mice (DSS-induced colitis) | 35 mg/kg (oral gavage) | 3 weeks | Reduced histological damage score vs. control. | - | |

Table 2: Human Dietary Intervention Studies on C15:0 Bioavailability

Study Type Intervention Duration Key Outcome(s) Reference(s)
Dairy Fat Supplementation 760 kcal/day from dairy fat 56 days Plasma C15:0 levels increased by ~10% from baseline.

| Controlled Diet | High dairy fat diet (52% increase in C15:0 intake) | - | Plasma C15:0 levels increased by ~22% from baseline. | |

Key Experimental Methodologies

Reproducible and robust experimental models are crucial for evaluating the therapeutic effects of compounds like C15:0. The Dextran Sodium Sulfate (DSS)-induced colitis model is a widely used and validated method for studying intestinal inflammation.

Protocol: DSS-Induced Colitis Model for Evaluating C15:0 Efficacy

This protocol outlines a standard procedure for inducing acute colitis in mice to assess the protective effects of a test compound.

  • 1. Animal Model:

    • Strain: SAMP1/YitFc or C57BL/6J mice, 14-24 weeks old.

    • Housing: Mice are individually housed under specific pathogen-free (SPF) conditions to prevent microbiome heterogeneity. Use of non-edible bedding is recommended.

  • 2. Acclimation and Treatment:

    • Mice are acclimated for at least one week before the start of the experiment.

    • A control group receives a standard diet, while the treatment group receives a diet supplemented with C15:0 (e.g., at 26 or 52 µ g/mouse/day ). The treatment period can be short-term (3 weeks) or long-term (6 weeks) prior to and during DSS administration.

  • 3. Induction of Colitis:

    • Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days. Control animals receive regular drinking water.

  • 4. Monitoring and Endpoint Analysis:

    • Daily Monitoring: Animal body weight, stool consistency, and overall appearance are recorded daily.

    • Intestinal Permeability Assay (In Vivo): Assessed before and after DSS treatment. Mice are orally gavaged with FITC-dextran (fluorescein isothiocyanate-dextran). After a set period (e.g., 4 hours), blood is collected, and plasma fluorescence is measured to quantify the amount of FITC-dextran that has translocated from the gut into the circulation.

    • Fecal Myeloperoxidase (MPO) Assay: Fecal samples are collected weekly to quantify MPO activity, a marker for neutrophil infiltration and inflammation.

    • Terminal Endpoint Analysis (Day 7-8):

      • Colon Length: Mice are euthanized, and the entire colon is excised and measured from the cecum to the rectum. A shorter colon is indicative of more severe inflammation.

      • Histopathology: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Tissues are scored for inflammation severity, crypt damage, and cellular infiltration.

cluster_analysis Terminal Analysis start Start acclimation Week 0: Acclimation (1 week) start->acclimation treatment Weeks 1-3: Dietary Intervention (Control vs. C15:0 Diet) acclimation->treatment predss Pre-DSS Measurements (Body Weight, Fecal MPO, Permeability) treatment->predss dss Week 4: DSS Induction (3% DSS in drinking water for 7 days) predss->dss monitoring Daily Monitoring (Body Weight, Clinical Score) dss->monitoring end Day 8: Endpoint Analysis dss->end monitoring->end colon Colon Length & Histology end->colon permeability Post-DSS Permeability end->permeability mpo Post-DSS Fecal MPO end->mpo

Caption: Experimental Workflow for DSS-Induced Colitis Model.

Conclusion and Future Directions

The evidence strongly supports the role of pentadecanoic acid (C15:0), the active form of this compound, as a key biomolecule at the interface of diet, microbiota, and host intestinal health. Its dual origin from both diet and microbial synthesis highlights the complex interplay that governs its bioavailability. Mechanistically, C15:0 demonstrates potent anti-inflammatory effects through the inhibition of the NF-κB pathway and enhances gut barrier function by strengthening tight junctions.

For drug development professionals, C15:0 presents a promising therapeutic candidate for inflammatory bowel diseases and other conditions characterized by chronic inflammation and impaired gut barrier function. Future research should focus on:

  • Clinical Trials: Translating the promising results from preclinical models into human clinical trials to validate efficacy and safety.

  • Microbiota Modulation: Investigating the effects of C15:0 supplementation on the composition and function of the human gut microbiome.

  • Synergistic Formulations: Exploring the development of synbiotics that combine C15:0-producing bacteria (e.g., B. acidifaciens) with specific prebiotic fibers to enhance endogenous production for therapeutic benefit.

  • Delivery Mechanisms: Optimizing delivery systems for this compound to ensure targeted release and maximal efficacy in the gastrointestinal tract.

A deeper understanding of these areas will be critical to fully harnessing the therapeutic potential of this compound for improving human health.

References

The Role of Tripentadecanoin in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin, a triglyceride of the odd-chain saturated fatty acid pentadecanoic acid (C15:0), has emerged as a molecule of significant interest in the fields of cellular metabolism and longevity. Mounting evidence suggests that C15:0 is an essential fatty acid with pleiotropic benefits, many of which are rooted in its ability to modulate mitochondrial function.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which this compound influences mitochondrial bioenergetics, redox status, and key signaling pathways. The information presented herein is intended to support research and development efforts aimed at leveraging the therapeutic potential of this unique lipid.

Core Mechanism of Action: Anaplerosis and Beyond

The primary mechanism through which this compound supports mitochondrial function is by serving as an anaplerotic substrate. Unlike even-chain fatty acids, which are exclusively metabolized to acetyl-CoA, the beta-oxidation of pentadecanoic acid yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[4][5] Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, a key intermediate of the Krebs cycle (also known as the citric acid cycle or TCA cycle). This replenishment of Krebs cycle intermediates, known as anaplerosis, enhances the cycle's capacity and supports oxidative phosphorylation.

Specifically, the increased availability of succinyl-CoA can lead to an accumulation of succinate, which is then oxidized by Complex II (succinate dehydrogenase) of the electron transport chain. This process is particularly beneficial in rescuing mitochondrial function when Complex I is impaired. By providing an alternative entry point for electrons into the electron transport chain, this compound can help maintain the mitochondrial membrane potential and ATP synthesis.

Beyond anaplerosis, pentadecanoic acid has been shown to directly interact with and modulate key signaling pathways that govern mitochondrial biogenesis and metabolism.

Quantitative Effects on Mitochondrial Function

While much of the currently available data is qualitative or presented in graphical form, the following tables summarize the expected quantitative effects of this compound (administered as pentadecanoic acid, C15:0) on key mitochondrial parameters based on published findings. Effective concentrations in in vitro studies typically range from 1.9 to 50 µM.

Table 1: Effects of Pentadecanoic Acid (C15:0) on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

ParameterTreatment GroupExpected ChangePutative Mechanism
Basal Respiration C15:0IncreaseEnhanced substrate availability (anaplerosis)
ATP-Linked Respiration C15:0IncreaseIncreased Krebs cycle flux and electron transport chain activity
Maximal Respiration C15:0IncreaseImproved mitochondrial integrity and substrate oxidation capacity
Spare Respiratory Capacity C15:0IncreaseEnhanced ability to respond to energetic demands
Proton Leak C15:0No significant change or slight decreaseImproved mitochondrial coupling
Non-Mitochondrial Respiration C15:0No significant changeSpecificity for mitochondrial targets

Table 2: Effects of Pentadecanoic Acid (C15:0) on Other Mitochondrial Parameters

ParameterAssayTreatment GroupExpected ChangePutative Mechanism
Mitochondrial Membrane Potential (ΔΨm) JC-1 StainingC15:0Increase / StabilizationMaintained proton gradient due to enhanced ETC function
Reactive Oxygen Species (ROS) Production DCFDA StainingC15:0DecreaseImproved electron flow efficiency, reducing electron leakage
Cellular ATP Levels Luminescence AssayC15:0IncreaseEnhanced oxidative phosphorylation
Succinate Levels Mass SpectrometryC15:0IncreaseAnaplerotic metabolism of propionyl-CoA

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures.

  • Cell Seeding: Plate cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine. The cells are then incubated in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Compound Loading: Prepare stock solutions of pentadecanoic acid (C15:0) complexed to bovine serum albumin (BSA). Load the Seahorse XF sensor cartridge with C15:0 or vehicle control, along with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) for sequential injection.

  • Assay Protocol:

    • Equilibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject C15:0 or vehicle and measure the response.

    • Inject oligomycin (ATP synthase inhibitor) to determine ATP-linked respiration.

    • Inject FCCP (a mitochondrial uncoupler) to measure maximal respiration.

    • Inject rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Cell Treatment: Culture cells to a suitable confluency and treat with various concentrations of C15:0 or vehicle control for a predetermined duration.

  • Staining: Remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and incubate with H2DCFDA (typically 5-10 µM in PBS) for 30-60 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~488 nm and emission at ~525 nm.

  • Controls: Include a positive control (e.g., treatment with hydrogen peroxide or another known ROS inducer) and a negative control (untreated cells).

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control to determine the relative change in ROS levels.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric fluorescent dye JC-1.

  • Cell Preparation: Plate and treat cells with C15:0 as described for the ROS assay.

  • Staining: After treatment, incubate the cells with the JC-1 dye (typically 1-5 µg/mL) in culture medium for 15-30 minutes at 37°C.

  • Imaging and Quantification:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or depolarized cells will show green fluorescent JC-1 monomers throughout the cytoplasm.

    • Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the green (~529 nm) and red (~590 nm) channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. An increase in this ratio indicates a higher mitochondrial membrane potential, while a decrease suggests depolarization.

Signaling Pathways and Logical Relationships

This compound, through its active form C15:0, modulates several key signaling pathways that are intricately linked to mitochondrial function and cellular metabolism.

Metabolism of this compound and Anaplerosis

The metabolism of this compound is central to its effects on mitochondria. The following diagram illustrates the beta-oxidation of pentadecanoic acid and its entry into the Krebs cycle.

Tripentadecanoin_Metabolism This compound This compound C15_0 Pentadecanoic Acid (C15:0) This compound->C15_0 Lipolysis BetaOxidation Mitochondrial Beta-Oxidation C15_0->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->KrebsCycle Enters Succinate Succinate SuccinylCoA->Succinate ComplexII Complex II Succinate->ComplexII Oxidation

Metabolism of this compound and its anaplerotic entry into the Krebs cycle.
Key Signaling Pathways Modulated by C15:0

Pentadecanoic acid has been identified as an agonist for PPARα/δ and an activator of AMPK, while also acting as an inhibitor of the mTOR pathway. These pathways converge to regulate mitochondrial biogenesis, fatty acid oxidation, and overall metabolic homeostasis.

C15_0_Signaling cluster_upstream Upstream Activator cluster_pathways Signaling Pathways cluster_downstream Downstream Effects on Mitochondria C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates PPAR PPARα/δ C15_0->PPAR Activates mTOR mTORC1 C15_0->mTOR Inhibits AMPK->mTOR Inhibits MitoBiogenesis Mitochondrial Biogenesis (PGC-1α, NRF1, TFAM) AMPK->MitoBiogenesis Promotes FAO Fatty Acid Oxidation (CPT1, ACADs) AMPK->FAO Promotes Autophagy Autophagy/Mitophagy AMPK->Autophagy Promotes PPAR->MitoBiogenesis Promotes PPAR->FAO Promotes mTOR->Autophagy Inhibits ProteinSynth Mitochondrial Protein Synthesis mTOR->ProteinSynth Promotes

Overview of key signaling pathways modulated by C15:0 impacting mitochondrial function.
Experimental Workflow for Assessing C15:0 Effects

The following diagram outlines a logical workflow for a comprehensive in vitro assessment of this compound's effects on mitochondrial function.

Experimental_Workflow cluster_assays Mitochondrial Function Assays cluster_signaling Signaling Pathway Analysis Start Cell Culture (e.g., HepG2, C2C12) Treatment Treat with C15:0 (Dose-response) Start->Treatment Seahorse Seahorse XF Assay (OCR, ECAR) Treatment->Seahorse ROS ROS Assay (H2DCFDA) Treatment->ROS MMP Membrane Potential Assay (JC-1) Treatment->MMP ATP ATP Assay (Luminescence) Treatment->ATP WesternBlot Western Blot (p-AMPK, p-mTOR) Treatment->WesternBlot qPCR qPCR (PPAR target genes) Treatment->qPCR DataAnalysis Data Analysis & Interpretation Seahorse->DataAnalysis ROS->DataAnalysis MMP->DataAnalysis ATP->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis

A logical workflow for investigating the mitochondrial effects of C15:0 in vitro.

Conclusion

This compound, through its metabolically active form pentadecanoic acid, represents a promising therapeutic and research tool for modulating mitochondrial function. Its unique anaplerotic properties, coupled with its ability to activate pro-metabolic signaling pathways like AMPK and PPARα/δ while inhibiting the anabolic mTOR pathway, position it as a multifaceted regulator of cellular energy homeostasis. The expected outcomes of this compound treatment include enhanced mitochondrial respiration, reduced oxidative stress, and improved cellular stability. The experimental protocols and workflows outlined in this guide provide a robust framework for further elucidating the precise mechanisms and quantitative effects of this intriguing odd-chain fatty acid, paving the way for its potential application in addressing age-related and metabolic diseases. Further research, particularly studies providing detailed quantitative data on mitochondrial parameters, will be crucial in fully realizing the therapeutic potential of this compound.

References

Methodological & Application

Application Note: Quantification of Tripentadecanoin in Plasma Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tripentadecanoin is a triglyceride derived from three molecules of pentadecanoic acid (C15:0), a saturated fatty acid. Pentadecanoic acid and its parent triglycerides are gaining attention in the scientific community as potential biomarkers for the intake of dairy fat.[1][2][3] Accurate and robust quantification of this compound in biological matrices such as plasma is crucial for nutritional studies, disease biomarker discovery, and understanding lipid metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of triglycerides, offering high sensitivity and specificity.[4][5]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in human plasma samples. The method involves a lipid extraction followed by transesterification to convert the triglyceride into its more volatile fatty acid methyl ester (FAME) constituents for analysis by GC-MS.

Principle The quantification of this compound is achieved by first extracting total lipids from the plasma sample using a liquid-liquid extraction method. The extracted triglycerides are then converted to fatty acid methyl esters (FAMEs) through a process called transesterification. This derivatization step increases the volatility of the fatty acids, making them suitable for GC analysis.

The resulting pentadecanoic acid methyl ester (C15:0-ME) is separated from other FAMEs on a GC capillary column and subsequently detected by a mass spectrometer. Quantification is performed using an internal standard (e.g., triheptadecanoin or a stable isotope-labeled standard) that is added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), n-Hexane (GC grade), Iso-octane (GC grade)

  • Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄), Boron trifluoride (BF₃) in methanol (14%), Methoxyamine hydrochloride, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Standards: this compound (analytical standard), Triheptadecanoin (internal standard, IS)

  • Labware: Glass centrifuge tubes with PTFE-lined caps, Pasteur pipettes, autosampler vials with inserts, nitrogen evaporator, heating block.

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and triheptadecanoin (IS) in chloroform to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock with chloroform to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the triheptadecanoin primary stock solution with chloroform.

3. Sample Preparation: Lipid Extraction and Transesterification

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation at 1,500 x g for 15 minutes at 4°C. Store plasma at -80°C until analysis.

  • Lipid Extraction:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a glass centrifuge tube.

    • Add 50 µL of the 10 µg/mL internal standard solution (triheptadecanoin) to each tube (except for the blank).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform) using a Pasteur pipette and transfer it to a new clean glass tube.

  • Transesterification to FAMEs:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF₃ in methanol to the dried extract.

    • Seal the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the final extract to a GC-MS autosampler vial.

GC-MS Instrumental Analysis

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Zebron ZB-5HT Inferno (30 m x 0.25 mm, 0.25 µm) or similar
Injector Split/Splitless
Injector Temperature 340°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 150°C, hold 1 min; ramp 15°C/min to 360°C, hold 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
MS Transfer Line 360°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor C15:0-ME (m/z 270, 74, 87), C17:0-ME (IS) (m/z 298, 74, 87)

Data Presentation and Results

Calibration and Linearity The method should be calibrated using a series of standards prepared in a blank matrix. The ratio of the peak area of the analyte (pentadecanoic acid methyl ester) to the internal standard is plotted against the concentration.

Concentration (µg/mL) Analyte/IS Peak Area Ratio (Example)
1.00.052
5.00.248
10.00.510
25.01.255
50.02.495
100.05.012

A linear regression analysis should yield a correlation coefficient (r²) of >0.995.

Method Validation Summary The performance of the assay should be validated to ensure reliability. The following table provides typical acceptance criteria.

Parameter Result (Example) Acceptance Criteria
Linearity (r²) 0.998> 0.995
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mLS/N > 10
Intra-day Precision (%CV) < 8%< 15%
Inter-day Precision (%CV) < 11%< 15%
Accuracy (% Recovery) 92% - 107%85% - 115%

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) add_is Add Internal Standard (Triheptadecanoin) plasma->add_is gcms GC-MS Analysis extract Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extract dry_extract Evaporate to Dryness (Nitrogen Stream) extract->dry_extract derivatize Transesterification (BF₃ in Methanol, 100°C) dry_extract->derivatize extract_fames Extract FAMEs (Hexane) derivatize->extract_fames extract_fames->gcms data Data Acquisition (SIM Mode) gcms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for this compound analysis in plasma.

biological_pathway Biological Context of this compound dairy Dairy Fat Intake tripenta This compound (C15:0 TG) dairy->tripenta Source digestion Digestion & Absorption (Lipases) tripenta->digestion penta_acid Pentadecanoic Acid (C15:0) in Plasma digestion->penta_acid biomarker Biomarker penta_acid->biomarker health Association with Cardiometabolic Health penta_acid->health Inverse Association

Caption: Biological relevance of this compound and C15:0.

This application note outlines a robust and reliable GC-MS method for the quantification of this compound in plasma samples. The protocol involves a straightforward liquid-liquid extraction followed by a well-established transesterification procedure to form fatty acid methyl esters. The use of an internal standard ensures high accuracy and precision, making this method suitable for clinical research, nutritional science, and other applications where the measurement of this specific triglyceride is of interest. The described method can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

Application Note: Quantitative Analysis of Tripentadecanoin in Tissues by HPLC-CAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin (TPD), a triglyceride containing three pentadecanoic acid (C15:0) chains, is an odd-chain saturated fatty acid found in various biological tissues. Its presence and concentration are of growing interest in metabolic research and drug development due to its potential roles in cellular signaling and as a biomarker for dietary intake and certain disease states. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) offers a robust and sensitive method for the quantification of TPD in complex biological matrices. The CAD is a mass-based detector that provides a nearly uniform response for non-volatile analytes, making it well-suited for the analysis of lipids like triglycerides, which lack a UV chromophore.[1][2][3]

This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from tissue samples using HPLC-CAD.

Experimental Protocols

Tissue Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol describes the extraction of total lipids from a tissue sample, such as liver or muscle, using a modified Folch method.[4][5]

Materials:

  • Tissue sample (e.g., liver, muscle), stored at -80°C

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in ultrapure water

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Weigh approximately 100 mg of frozen tissue and place it in a glass centrifuge tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tissue.

  • Homogenize the tissue in the solvent mixture until a uniform suspension is achieved. For efficient extraction, sonication can be applied.

  • Agitate the homogenate on an orbital shaker for 20 minutes at room temperature.

  • Add 0.4 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipid solution under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in 1 mL of isopropanol or a suitable injection solvent for HPLC analysis.

HPLC-CAD Analysis

Instrumentation and Conditions:

ParameterSetting
HPLC System A standard HPLC system with a binary pump, autosampler, and column oven.
Detector Charged Aerosol Detector (CAD)
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
CAD Nebulizer Nitrogen gas
CAD Evaporation Temperature 35°C

Data Presentation

The following table summarizes the expected quantitative performance of the HPLC-CAD method for this compound analysis. This data is representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Linear Range 10 - 1000 ng on-column
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~5 ng on-column
Limit of Quantification (LOQ) ~10 ng on-column
Precision (%RSD) < 5%
Recovery 85 - 110%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_cad HPLC-CAD Analysis cluster_data_analysis Data Analysis tissue Tissue Sample (~100 mg) homogenize Homogenization (Chloroform:Methanol 2:1) tissue->homogenize extract Lipid Extraction (Folch Method) homogenize->extract separate Phase Separation (0.9% NaCl) extract->separate dry Dry Down (Nitrogen Evaporation) separate->dry reconstitute Reconstitution (Isopropanol) dry->reconstitute inject Sample Injection reconstitute->inject separate_hplc HPLC Separation (C18 Column) inject->separate_hplc detect CAD Detection separate_hplc->detect quantify Quantification detect->quantify report Reporting quantify->report

Figure 1. Experimental workflow for the analysis of this compound in tissues.
De Novo Triacylglycerol Biosynthesis Pathway

G cluster_pathway De Novo Triacylglycerol Biosynthesis cluster_enzymes Enzymes g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid g3p->lpa GPAT pa Phosphatidic Acid lpa->pa AGPAT dag Diacylglycerol pa->dag PAP tag This compound (Triacylglycerol) dag->tag DGAT pac_coa Pentadecanoyl-CoA pac_coa->lpa pac_coa->pa pac_coa->tag coa CoA gpat_key GPAT: Glycerol-3-phosphate acyltransferase agpat_key AGPAT: 1-acylglycerol-3-phosphate O-acyltransferase pap_key PAP: Phosphatidic acid phosphatase dgat_key DGAT: Diacylglycerol O-acyltransferase

Figure 2. Simplified de novo biosynthesis pathway of this compound.

Discussion

The presented protocol provides a reliable framework for the quantification of this compound in tissue samples. The modified Folch method is a well-established procedure for total lipid extraction, offering good recovery for a wide range of lipids, including triglycerides. The use of a C18 reversed-phase column in HPLC allows for the separation of triglycerides based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acid chains. The gradient elution program is designed to effectively separate this compound from other triglycerides that may be present in the tissue extract.

The Charged Aerosol Detector is particularly advantageous for this application due to its ability to detect non-volatile compounds with high sensitivity and a wide dynamic range, independent of their chromophoric properties. This is crucial for the accurate quantification of this compound, as it does not possess a UV-absorbing moiety.

The de novo triacylglycerol biosynthesis pathway illustrates the enzymatic steps leading to the formation of triglycerides. Pentadecanoyl-CoA, derived from the metabolism of pentadecanoic acid, is incorporated into the glycerol backbone through the action of acyltransferases to form this compound. Understanding this pathway is essential for interpreting the biological significance of this compound levels in tissues.

Conclusion

This application note details a comprehensive methodology for the analysis of this compound in biological tissues using HPLC-CAD. The provided protocols for sample preparation and chromatographic analysis, along with the expected quantitative performance, offer a solid foundation for researchers and scientists in the fields of metabolic research and drug development to accurately quantify this important odd-chain triglyceride.

References

Application Notes and Protocols for the Use of Tripentadecanoin as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. Mass spectrometry (MS) has become the primary analytical tool for lipid analysis due to its high sensitivity and specificity. However, the multi-step workflow of sample preparation, extraction, and analysis can introduce variability, necessitating the use of an internal standard (IS) to ensure data accuracy and reproducibility.[1]

An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the sample matrix, and be clearly distinguishable by the analytical instrument.[2] For the quantification of triacylglycerols (TGs), odd-chain triglycerides are excellent internal standards as they are not naturally abundant in most biological systems.[3] Tripentadecanoin (TG 15:0/15:0/15:0), a triglyceride containing three 15-carbon fatty acid chains, is a commonly used internal standard for the accurate quantification of various triglyceride species in complex biological samples.

These application notes provide a comprehensive guide to using this compound as an internal standard in mass spectrometry-based lipidomics, complete with detailed protocols and data presentation guidelines.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is essential for its effective use.

PropertyValueSource
Molecular Formula C48H92O6PubChem
Molecular Weight 765.2 g/mol PubChem
Monoisotopic Mass 764.68939065 DaPubChem
Physical Description SolidHMDB
Melting Point 55 °CHMDB
LogP 17.59 (Extrapolated)HMDB

Experimental Workflow for Triglyceride Quantification

The following diagram illustrates the general workflow for the quantification of triglycerides using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with this compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE Method) Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: General workflow for triglyceride quantification using an internal standard.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution
  • Materials :

    • This compound (high purity)

    • Chloroform/Methanol (2:1, v/v), HPLC grade

    • Amber glass vial with PTFE-lined cap

    • Analytical balance

  • Procedure :

    • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

    • Transfer the weighed this compound to a clean amber glass vial.

    • Add the appropriate volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C.

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method
  • Materials :

    • Plasma sample

    • This compound internal standard working solution (e.g., 10 µg/mL in chloroform/methanol 2:1)

    • Chloroform, HPLC grade

    • Methanol, HPLC grade

    • 0.9% NaCl solution

    • Glass centrifuge tubes with PTFE-lined caps

    • Nitrogen gas evaporator

  • Procedure :

    • Thaw frozen plasma samples on ice.

    • To a glass centrifuge tube, add 50 µL of the plasma sample.

    • Add a known amount of the this compound internal standard working solution (e.g., 20 µL of 10 µg/mL solution).

    • Add 2 mL of chloroform/methanol (2:1, v/v) to the tube.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate volume of injection solvent (e.g., 100 µL of Acetonitrile/Isopropanol 1:1, v/v) for LC-MS analysis.

Mass Spectrometry Parameters

For the quantification of triglycerides, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a common and highly sensitive approach.[4]

Logical Relationship of MRM Parameter Optimization

The following diagram illustrates the logical steps in optimizing MRM parameters for a given analyte.

cluster_precursor Precursor Ion Optimization cluster_product Product Ion Optimization cluster_energy Collision Energy Optimization infuse Infuse Analyte Standard full_scan Acquire Full Scan (Q1) infuse->full_scan select_precursor Select Precursor Ion (e.g., [M+NH4]+) full_scan->select_precursor product_scan Acquire Product Ion Scan (Q3) from Selected Precursor select_precursor->product_scan select_product Select Intense/Specific Product Ions product_scan->select_product ce_ramp Vary Collision Energy (CE) for each Precursor-Product Pair select_product->ce_ramp optimal_ce Determine Optimal CE for Maximum Signal ce_ramp->optimal_ce

Caption: Logical workflow for MRM parameter optimization.
Typical MRM Transitions for this compound

Triglycerides are often detected as their ammonium adducts ([M+NH4]+) in positive ion mode. Fragmentation via collision-induced dissociation (CID) typically results in the neutral loss of a fatty acid chain.

Precursor Ion (m/z)Product Ion (m/z)Description
782.7523.5[M+NH4]+ -> [M+NH4 - C15H30O2]+

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Presentation and Quantification

Construction of a Calibration Curve

To perform absolute quantification, a calibration curve must be constructed.

  • Prepare a series of calibration standards with known concentrations of a representative triglyceride analyte (or a mixture of analytes).

  • Spike each calibration standard with a constant concentration of the this compound internal standard.

  • Analyze the calibration standards by LC-MS/MS.

  • For each standard, calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio (y-axis) against the analyte concentration (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Quantification of Triglycerides in Samples
  • Analyze the prepared biological samples by LC-MS/MS.

  • Integrate the peak areas for the triglyceride analytes and the this compound internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Determine the concentration of each analyte in the sample by interpolating from the calibration curve using the calculated peak area ratio.

Sample Quantitative Data

The following table provides an example of data that would be generated for a calibration curve.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.0101
0.576,1701,525,4320.0499
1.0153,9871,530,1120.1006
5.0755,4321,505,6780.5017
10.01,520,9871,515,4321.0037
25.03,789,5431,512,3452.5058
50.07,601,2341,520,7654.9983

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of triglycerides in complex biological matrices by mass spectrometry. Its properties as an odd-chain triglyceride make it an ideal choice due to its low natural abundance. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of triglycerides, leading to high-quality data for their studies. The proper implementation of an internal standard like this compound is a critical step in ensuring the validity of lipidomics data and advancing our understanding of the roles of lipids in health and disease.

References

Application Notes and Protocols: Extraction of Tripentadecanoin from Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tripentadecanoin, a triglyceride containing three 15-carbon odd-chain fatty acids (pentadecanoic acid), is a valuable tool in metabolic research. Its presence in biological systems is often the result of exogenous administration, making it a useful tracer for studying lipid metabolism, transport, and storage. Accurate quantification of this compound in cell cultures requires an efficient and reproducible lipid extraction protocol. This document provides a detailed methodology for the extraction of this compound from cultured cells, intended for researchers, scientists, and drug development professionals. The presented protocol is a modification of the widely adopted Bligh & Dyer method, optimized for the recovery of neutral lipids like triglycerides from cellular matrices.[1][2][3][4][5]

Principle of the Method

The protocol employs a biphasic solvent system of chloroform and methanol to disrupt cellular membranes and extract lipids. The initial extraction is performed with a monophasic mixture of chloroform, methanol, and the aqueous cell sample, ensuring thorough interaction with cellular components. Subsequent addition of chloroform and water induces phase separation, partitioning the non-polar lipids, including this compound, into the lower chloroform phase, while polar molecules remain in the upper aqueous-methanolic phase.

Materials and Reagents

  • Cell Culture: Adherent or suspension cells cultured under desired experimental conditions.

  • Phosphate-Buffered Saline (PBS): Cold (4°C).

  • Methanol (MeOH): HPLC grade.

  • Chloroform (CHCl₃): HPLC grade.

  • Deionized Water: MS-grade or equivalent.

  • Internal Standard (Optional): A structurally similar lipid not present in the sample (e.g., triheptadecanoin) for quantitative analysis.

  • Glass centrifuge tubes with PTFE-lined caps: To prevent contamination from plasticizers.

  • Glass Pasteur pipettes.

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen gas stream or vacuum evaporator (e.g., SpeedVac).

Experimental Protocol

This protocol is optimized for a cell pellet obtained from a 10 cm culture dish (approximately 1 x 10⁷ cells). Volumes should be scaled proportionally for different sample sizes.

1. Cell Harvesting and Washing:

  • For adherent cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of cold PBS and transfer the cell suspension to a glass centrifuge tube.

  • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

2. Cell Lysis and Initial Extraction:

  • Centrifuge the cell suspension at 1935 x g for 5 minutes to pellet the cells.

  • Discard the supernatant.

  • To the cell pellet, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure complete lysis and formation of a single-phase solution.

3. Induction of Phase Separation:

  • Add 1.25 mL of chloroform to the mixture and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for another 30 seconds.

4. Centrifugation and Phase Separation:

  • Centrifuge the mixture at 1000 x g for 10 minutes at room temperature to achieve clear phase separation.

  • Three layers will be visible: a lower organic phase (chloroform) containing the lipids, an upper aqueous phase (methanol and water), and a protein disk at the interface.

5. Collection of the Lipid-Containing Phase:

  • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

  • Using a clean glass Pasteur pipette, transfer the lower chloroform phase to a new, clean glass tube, being careful not to disturb the protein interface.

6. Drying and Storage:

  • Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen or using a vacuum evaporator.

  • The dried lipid extract can be stored at -80°C under an inert gas like argon until further analysis.

Quantitative Data Summary

The following table provides a summary of the recommended volumes and centrifugation parameters for the extraction protocol.

ParameterValue
Sample Size (Cell Pellet) ~ 1 x 10⁷ cells
Initial Lysis/Extraction Solvent 3.75 mL (1:2 v/v Chloroform:Methanol)
Chloroform Addition 1.25 mL
Water Addition 1.25 mL
Phase Separation Centrifugation Speed 1000 x g
Phase Separation Centrifugation Time 10 minutes
Final Organic Phase Volume (approx.) ~2.5 mL

Experimental Workflow Diagram

Lipid_Extraction_Workflow Start Start: Cell Pellet Harvest Cell Harvesting & Washing (PBS) Start->Harvest Lyse Cell Lysis & Monophasic Extraction (Chloroform:Methanol 1:2 v/v) Harvest->Lyse Phase_Sep Induce Phase Separation (Add Chloroform & Water) Lyse->Phase_Sep Centrifuge Centrifugation (1000 x g, 10 min) Phase_Sep->Centrifuge Collect Collect Lower Organic Phase (Chloroform) Centrifuge->Collect Dry Dry Lipid Extract (Nitrogen Stream or Vacuum) Collect->Dry End End: Purified this compound Dry->End

Caption: Workflow for the extraction of this compound from cell cultures.

Downstream Analysis

The extracted and dried lipid sample containing this compound is now ready for downstream analysis. Common analytical techniques for the quantification of specific lipids include:

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector for quantification.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization offer high sensitivity and specificity for identifying and quantifying this compound.

For accurate quantification, it is recommended to use an internal standard, such as a commercially available triglyceride with a different odd-chain fatty acid that is not present in the sample. The internal standard should be added at the beginning of the extraction process to account for any sample loss during the procedure.

Troubleshooting

  • Poor Phase Separation: If the phases do not separate cleanly, centrifugation time or speed can be slightly increased. Ensure accurate solvent ratios were used.

  • Contamination: Use high-purity solvents and glass tubes to avoid contamination from plastics or other residues.

  • Low Yield: Ensure complete cell lysis by vigorous vortexing. For difficult to lyse cells, sonication can be considered as an alternative to homogenization. Ensure the entire lower phase is collected without aspirating the protein interface. A second extraction of the aqueous phase can be performed to maximize recovery.

References

Application Note: Quantitative Analysis of Tripentadecanoin in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tripentadecanoin. This compound, a triglyceride containing three pentadecanoic acid chains, is of increasing interest in metabolic research. The described method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers, scientists, and drug development professionals to accurately quantify this compound in plasma and serum samples.

Introduction

Triglycerides are the primary form of energy storage in animals.[1] The analysis of specific triglyceride species, such as this compound (C48H92O6), can provide valuable insights into lipid metabolism and its association with various physiological and pathological states. Traditional methods for triglyceride analysis often measure the total triglyceride content, lacking the specificity to distinguish between different molecular species.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the technology of choice for the detailed analysis of complex lipids.[2] This method allows for the precise quantification of individual triglyceride molecules, including this compound.

This application note provides a comprehensive protocol for the extraction and quantification of this compound from biological matrices. The method is based on the well-established principles of triglyceride analysis by LC-MS/MS, where ammonium adducts of the triglyceride are used as precursor ions, and the neutral loss of a fatty acid is monitored as the product ion.[1][3]

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample ISTD Add Internal Standard (e.g., d5-Tripalmitin) Sample->ISTD Precipitation Protein Precipitation (e.g., with Isopropanol) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection LC UPLC Separation (C18 Column) Injection->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma or serum samples.

Reagents:

  • Isopropanol (LC-MS grade)

  • Internal Standard (IS): d5-Tripalmitin or other suitable stable isotope-labeled triglyceride.

Procedure:

  • Allow plasma/serum samples to thaw on ice.

  • To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of cold isopropanol containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.

  • Incubate the samples at 4°C for 10 minutes.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water:Acetonitrile (40:60, v/v) with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (10:90, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 55°C
Injection Volume 5 µL
Gradient Time (min)
0.0
2.0
12.0
15.0
15.1
20.0
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Parameters

The quantification of this compound is achieved using Multiple Reaction Monitoring (MRM). The ammonium adduct [M+NH4]+ is selected as the precursor ion. The most abundant product ion corresponds to the neutral loss of one pentadecanoic acid molecule and ammonia.

This compound (C15:0/C15:0/C15:0):

  • Molecular Formula: C48H92O6

  • Molecular Weight: 765.25 g/mol

  • Precursor Ion ([M+NH4]+): m/z 782.7

  • Product Ion (Neutral Loss of C15H30O2 + NH3): m/z 523.5

MRM Transition Table:

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound782.7523.5504035
Internal StandardUser-definedUser-defined50User-definedUser-defined

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. The following is an example of how to present the results.

Table 1: Quantitative Results for this compound in Plasma Samples

Sample IDThis compound Concentration (µg/mL)%RSD (n=3)
Control 11.254.2
Control 21.313.8
Treated 15.672.9
Treated 26.023.1

Signaling Pathway Diagram

While this compound is primarily involved in metabolic pathways related to energy storage and fatty acid metabolism, a detailed signaling pathway is beyond the scope of this analytical method development note. However, a logical diagram illustrating the relationship between this compound and its constituent fatty acid is presented below.

Signaling This compound This compound (Triglyceride) Lipolysis Lipolysis (e.g., by Lipases) This compound->Lipolysis Glycerol Glycerol Lipolysis->Glycerol Pentadecanoic_Acid Pentadecanoic Acid (Fatty Acid) Lipolysis->Pentadecanoic_Acid

Caption: Catabolism of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical research and drug development. The provided experimental details can be adapted and validated by individual laboratories for their specific research needs.

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study Tripentadecanoin Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin is a triglyceride composed of three pentadecanoic acid (C15:0) molecules. Pentadecanoic acid is an odd-chain saturated fatty acid that has garnered significant interest for its potential health benefits, including anti-inflammatory, anti-fibrotic, and anti-cancer properties. In vitro cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms underlying the effects of this compound. This document provides detailed application notes and protocols for studying the effects of this compound in various cell-based assays. As this compound is metabolized to pentadecanoic acid to exert its biological effects, data and protocols related to pentadecanoic acid (C15:0) are presented herein as a relevant proxy.

Data Presentation: Quantitative Effects of Pentadecanoic Acid (C15:0)

The following tables summarize the quantitative effects of pentadecanoic acid (C15:0) on cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Pentadecanoic Acid (C15:0) in Cancer Cell Lines

Cell LineCancer TypeAssayDuration (hours)IC50 (µM)Reference
MCF-7/SCBreast CancerMTT24155.5 ± 9.55[1]
MCF-7/SCBreast CancerMTT48119 ± 5.21[1]
VariousBreast, Pancreatic, Lung, LiverNot SpecifiedNot Specified130 - 260 (mean)[2]

Table 2: Anti-proliferative Activity of Pentadecanoic Acid (C15:0) in Cancer Cell Lines (EC50 ≤ 50 µM)

Cell LineCancer TypeEC50 (µM)Reference
DOHH-2Non-Hodgkin B-cell Lymphoma≤ 50[2][3]
GA-10Non-Hodgkin B-cell Lymphoma≤ 50
MHH-PREB-1Non-Hodgkin B-cell Lymphoma≤ 50
SU-DHL-4Non-Hodgkin B-cell Lymphoma≤ 50
OtherLiver, Breast, Lung≤ 50

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Studies

This compound is a highly hydrophobic lipid, and its delivery to cells in aqueous culture media requires careful preparation. The following protocol is a recommended starting point for solubilizing this compound for cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127

  • Sterile, nuclease-free water

  • Heater or water bath

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO. This may require heating to approximately 50-65°C to fully dissolve. Store at room temperature. Do not refrigerate, as it may solidify. If it solidifies, gently warm to re-liquefy.

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 100 mM stock solution. Briefly warm and vortex to ensure complete dissolution.

  • Complex this compound with Pluronic® F-127. Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution. Vortex thoroughly.

  • Dilute in cell culture medium. Add the this compound-Pluronic® F-127 mixture to your cell culture medium to achieve the desired final concentration. It is recommended to perform a pilot experiment to determine the optimal concentration and to ensure that the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO and Pluronic® F-127 as the highest this compound concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for complete solubilization of the formazan crystals.

  • Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Intracellular Lipid Accumulation (Oil Red O Staining)

This protocol is used to visualize and quantify neutral lipid accumulation within cells.

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (dissolve 0.5 g of Oil Red O powder in 100 mL of isopropanol)

  • Oil Red O working solution (mix 6 mL of Oil Red O stock solution with 4 mL of distilled water, let it stand for 10 minutes, and filter)

  • Hematoxylin for counterstaining (optional)

  • Mounting medium

  • Microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described in the MTT assay protocol.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 30-60 minutes at room temperature.

  • Washing: Wash the cells twice with distilled water.

  • Staining: Remove the water and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

  • Washing: Wash the cells 2-5 times with distilled water until the excess stain is removed.

  • Counterstaining (Optional): Incubate the cells with Hematoxylin for 1 minute to stain the nuclei. Wash with water.

  • Mounting: Mount the coverslips on microscope slides using an aqueous mounting medium.

  • Visualization: Observe the lipid droplets (stained red) under a light microscope.

Protocol 4: Western Blot Analysis of Signaling Pathways (JAK/STAT, mTOR, AMPK)

This protocol allows for the detection and quantification of changes in protein expression and phosphorylation in key signaling pathways.

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-mTOR, anti-mTOR, anti-phospho-AMPK, anti-AMPK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays prep Prepare this compound Stock Solution treat Treat with this compound prep->treat culture Seed and Culture Cells culture->treat viability Cell Viability (MTT) treat->viability lipid Lipid Accumulation (Oil Red O) treat->lipid western Signaling Pathway Analysis (Western Blot) treat->western

Caption: Experimental workflow for studying this compound effects in vitro.

signaling_pathways cluster_jak_stat JAK/STAT Pathway cluster_mtor mTOR Pathway cluster_ampk AMPK Pathway This compound This compound (metabolized to C15:0) JAK2 JAK2 This compound->JAK2 Inhibits mTOR mTOR This compound->mTOR Inhibits AMPK AMPK This compound->AMPK Activates STAT3 STAT3 JAK2->STAT3 p CellEffects Cellular Effects (↓ Proliferation, ↓ Inflammation, etc.) STAT3->CellEffects mTOR->CellEffects AMPK->CellEffects

Caption: Signaling pathways modulated by this compound (via C15:0).

References

Application Notes and Protocols for Investigating the Therapeutic Potential of Tripentadecanoin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to investigate the therapeutic potential of Tripentadecanoin, a triglyceride of pentadecanoic acid (C15:0). The protocols detailed below are based on established experimental models for neurodegenerative, inflammatory, and metabolic diseases.

Neurodegenerative Disease Model: Retinal Degeneration

This compound has demonstrated neuroprotective effects in animal models of retinal degeneration, primarily through the induction of neuroglobin, a protein that protects neurons from toxic protein aggregates.[1][2]

Application Note:

A mouse model of retinal degeneration can be utilized to assess the efficacy of this compound in preserving photoreceptor cells and retinal function. This model is relevant for studying diseases like retinitis pigmentosa and age-related macular degeneration.[2][3][4]

Experimental Protocol: Mouse Model of Retinal Degeneration

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (or specific genetic models of retinal degeneration like rd10 or Rpe65-/-)

  • Age: 6-8 weeks

This compound Administration:

  • Formulation: this compound can be dissolved in a suitable vehicle for oral gavage, such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC) with 0.2% Tween-80. For parenteral administration, a lipid emulsion can be formulated.

  • Dosage: Effective dosages in preclinical studies often range from 10 to 100 mg/kg body weight, administered daily. Dose-response studies are recommended to determine the optimal therapeutic dose.

  • Route of Administration: Oral gavage or parenteral injection (subcutaneous or intraperitoneal).

Experimental Groups:

  • Vehicle Control: Mice receiving the vehicle solution only.

  • Disease Model Control: Mice with induced or genetic retinal degeneration receiving the vehicle.

  • This compound Treatment Group: Mice with retinal degeneration receiving this compound.

Induction of Retinal Degeneration (if not using a genetic model):

  • Light-Induced Degeneration: Expose mice to high-intensity light (e.g., 10,000 lux) for a specified period to induce photoreceptor damage.

Outcome Measures:

  • Electroretinography (ERG): To assess retinal function by measuring the electrical responses of the various cell types in the retina.

  • Histology: Collection of eyes for fixation, sectioning, and staining (e.g., H&E) to evaluate the thickness of the outer nuclear layer (ONL) and the morphology of photoreceptor cells.

  • Immunohistochemistry: Staining for specific markers of photoreceptor cells (e.g., rhodopsin for rods, cone opsins for cones) and apoptosis (e.g., TUNEL assay).

  • Western Blot or ELISA: To measure the expression levels of neuroglobin and other relevant proteins in retinal tissue.

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Induction cluster_treatment Treatment cluster_assessment Assessment Acclimatize Acclimatize Mice (1 week) Group Randomize into Groups Acclimatize->Group Induce Induce Retinal Degeneration (if applicable) Group->Induce Treat Daily this compound/Vehicle Administration Induce->Treat ERG Electroretinography (ERG) Treat->ERG Histo Histology & IHC Treat->Histo WB Western Blot/ELISA Treat->WB

Workflow for retinal degeneration study.

Quantitative Data Summary:

ParameterVehicle ControlDisease Model + VehicleDisease Model + this compound
Outer Nuclear Layer (ONL) Thickness (µm) BaselineReducedPreserved/Increased vs. Vehicle
ERG a-wave amplitude (µV) BaselineReducedImproved vs. Vehicle
ERG b-wave amplitude (µV) BaselineReducedImproved vs. Vehicle
Neuroglobin Expression (relative units) BaselineUnchangedIncreased

Inflammatory Disease Model: Inflammatory Bowel Disease (IBD)

The anti-inflammatory properties of pentadecanoic acid, the constituent fatty acid of this compound, have been demonstrated in mouse models of IBD.

Application Note:

A dextran sodium sulfate (DSS)-induced colitis model in mice is a well-established and reproducible method to study the efficacy of this compound in mitigating intestinal inflammation, a hallmark of IBD.

Experimental Protocol: DSS-Induced Colitis in Mice

Animal Model:

  • Species: Mouse

  • Strain: SAMP1/YitFc or C57BL/6J

  • Age: 8-14 weeks

This compound Administration:

  • Formulation: As described for the retinal degeneration model (oral gavage is common).

  • Dosage: A dose of 25-50 mg/kg/day of pentadecanoic acid has been shown to be effective. Dosages for this compound should be calculated based on its molecular weight to deliver an equivalent amount of pentadecanoic acid.

  • Route of Administration: Oral gavage.

Experimental Groups:

  • Control: Mice receiving regular drinking water and vehicle.

  • DSS Control: Mice receiving DSS in drinking water and vehicle.

  • This compound Treatment Group: Mice receiving DSS and this compound.

Induction of Colitis:

  • Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

Outcome Measures:

  • Disease Activity Index (DAI): A composite score based on body weight loss, stool consistency, and presence of blood in the stool.

  • Colon Length: Measurement of the colon from the cecum to the anus as an indicator of inflammation (shorter colon indicates more severe inflammation).

  • Histological Analysis: Colon tissue is collected, sectioned, and stained (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue as a marker of inflammation.

  • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum by ELISA or qPCR.

Experimental Workflow:

G cluster_acclimatization Acclimatization & Pre-treatment cluster_induction Colitis Induction cluster_treatment Continued Treatment cluster_assessment Assessment Acclimatize Acclimatize Mice (1 week) PreTreat Pre-treatment with this compound/Vehicle (optional, 1-3 weeks) Acclimatize->PreTreat DSS Administer DSS in Drinking Water (5-7 days) PreTreat->DSS Treat Continue Daily this compound/Vehicle Administration DSS->Treat DAI Monitor Disease Activity Index (DAI) Treat->DAI Sacrifice Sacrifice and Sample Collection DAI->Sacrifice Colon Measure Colon Length Sacrifice->Colon Histo Histological Analysis Sacrifice->Histo MPO MPO Assay Sacrifice->MPO Cytokine Cytokine Analysis Sacrifice->Cytokine

Workflow for DSS-induced colitis study.

Quantitative Data Summary:

ParameterControlDSS + VehicleDSS + this compound
Body Weight Change (%) GainLossAttenuated Loss
Colon Length (cm) NormalSignificantly ShorterSignificantly Longer than DSS Vehicle
Histological Score 0HighSignificantly Lower than DSS Vehicle
MPO Activity (U/g tissue) LowHighSignificantly Lower than DSS Vehicle
TNF-α Level (pg/mg protein) LowHighSignificantly Lower than DSS Vehicle

Metabolic Disease Model: Non-Alcoholic Steatohepatitis (NASH)

Pentadecanoic acid has shown protective effects in a mouse model of NASH, a severe form of non-alcoholic fatty liver disease (NAFLD).

Application Note:

A methionine- and choline-deficient (MCD) diet is commonly used to induce NASH in mice, characterized by hepatic steatosis, inflammation, and fibrosis. This model is suitable for evaluating the therapeutic potential of this compound on liver pathology.

Experimental Protocol: MCD Diet-Induced NASH in Mice

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J

  • Age: 6-8 weeks

This compound Administration:

  • Formulation: As described for previous models. This compound can be incorporated into the MCD diet or administered by oral gavage.

  • Dosage: Based on pentadecanoic acid studies, a dietary supplementation of 0.5-1% (w/w) can be a starting point.

  • Route of Administration: Dietary admixture or oral gavage.

Experimental Groups:

  • Control Diet: Mice fed a standard control diet.

  • MCD Diet Control: Mice fed the MCD diet.

  • MCD Diet + this compound: Mice fed the MCD diet supplemented with this compound.

Induction of NASH:

  • Feed mice the MCD diet for 4-8 weeks to induce NASH features.

Outcome Measures:

  • Body and Liver Weight: To assess changes in overall weight and hepatomegaly.

  • Serum Biochemistry: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver damage.

  • Hepatic Triglyceride Content: Quantification of lipid accumulation in the liver.

  • Histological Analysis: Liver sections stained with H&E for steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for fibrosis.

  • Gene Expression Analysis (qPCR): To measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism (e.g., Srebf1, Ppara).

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_diet Dietary Intervention cluster_assessment Assessment Acclimatize Acclimatize Mice (1 week) Diet Feed Respective Diets (4-8 weeks) Acclimatize->Diet Sacrifice Sacrifice and Sample Collection Diet->Sacrifice Weights Measure Body and Liver Weights Sacrifice->Weights Serum Serum Biochemistry (ALT, AST) Sacrifice->Serum TG Hepatic Triglyceride Content Sacrifice->TG Histo Histological Analysis Sacrifice->Histo qPCR Gene Expression Analysis Sacrifice->qPCR

Workflow for MCD diet-induced NASH study.

Quantitative Data Summary:

ParameterControl DietMCD DietMCD Diet + this compound
Liver/Body Weight Ratio NormalIncreasedReduced vs. MCD
Serum ALT (U/L) LowHighSignificantly Lower than MCD
Serum AST (U/L) LowHighSignificantly Lower than MCD
Hepatic Triglycerides (mg/g) LowHighSignificantly Lower than MCD
Fibrosis Score 0HighSignificantly Lower than MCD

Signaling Pathways

Neuroglobin-Mediated Neuroprotection

This compound induces the expression of neuroglobin, which in turn confers protection against neurotoxic insults.

G This compound This compound Neuroglobin Neuroglobin Expression This compound->Neuroglobin induces Protection Neuroprotection Neuroglobin->Protection Toxicity Neurotoxic Insults (e.g., protein aggregates, oxidative stress) Toxicity->Protection

This compound's neuroprotective pathway.
TLR4/MyD88/NF-κB Signaling in IBD

Pentadecanoic acid has been shown to suppress the TLR4/MyD88/NF-κB signaling pathway, a key driver of inflammation in IBD.

G This compound This compound (via Pentadecanoic Acid) TLR4 TLR4 This compound->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Intestinal Inflammation Cytokines->Inflammation

Inhibition of TLR4 signaling in IBD.
PPAR-γ Signaling in NASH

Pentadecanoic acid can act as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in regulating lipid metabolism and inflammation in the liver.

G This compound This compound (via Pentadecanoic Acid) PPARg PPAR-γ Activation This compound->PPARg activates Lipid Improved Lipid Metabolism PPARg->Lipid Inflammation Reduced Inflammation PPARg->Inflammation NASH Amelioration of NASH Lipid->NASH Inflammation->NASH

Activation of PPAR-γ signaling in NASH.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tripentadecanoin Recovery in Tissue Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Tripentadecanoin during tissue extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a triglyceride (TG) with three 15-carbon fatty acid chains. It is often used as an internal standard in lipidomics because it is structurally similar to endogenous triglycerides but is typically absent or present at very low levels in biological samples. This allows for accurate quantification of other lipids by correcting for sample loss during extraction and analysis.

Q2: Which are the most common methods for extracting lipids from tissues?

The most established and widely used methods for total lipid extraction from animal tissues are the Folch and Bligh-Dyer methods.[1] Both methods utilize a chloroform and methanol solvent system to effectively extract a broad range of lipids.[1] The primary difference between them lies in the solvent-to-sample ratios and the initial water content.[1]

Q3: My recovery of this compound is consistently low. What are the likely causes?

Low recovery of this compound can be attributed to several factors:

  • Incomplete Tissue Homogenization: Insufficient disruption of the tissue matrix can prevent the extraction solvent from accessing the internal standard.

  • Suboptimal Solvent-to-Sample Ratio: Particularly in tissues with high lipid content (>2%), a lower solvent volume, as used in the standard Bligh-Dyer method, may result in significantly lower lipid recovery compared to the Folch method.[2][3]

  • Phase Separation Issues: Improper phase separation during liquid-liquid extraction can lead to the loss of this compound into the aqueous phase.

  • Lipid Degradation: Although relatively stable, prolonged exposure to harsh conditions or enzymatic activity can degrade triglycerides.

  • Precipitation of Nonpolar Lipids: In methanolic homogenates, nonpolar lipids like triglycerides can precipitate, leading to their loss during subsequent centrifugation steps.

Q4: How can I improve my tissue homogenization technique?

Effective tissue homogenization is critical for efficient lipid extraction. For hard tissues, a glass homogenizer is recommended, while an automatic homogenizer may be suitable for softer tissues. Grinding frozen tissue in liquid nitrogen with a mortar and pestle is considered a gold standard for minimizing sample heating and achieving a homogenous powder.

Q5: Should I be concerned about the stability of this compound during the extraction process?

While this compound is generally stable, lipid degradation can occur due to chemical changes like oxidation or ongoing enzymatic activity. To minimize degradation, it is advisable to work with samples on ice, use antioxidants, and process the tissue promptly after thawing.

Troubleshooting Guides

Issue: Low Recovery of this compound

This guide provides a step-by-step approach to troubleshooting and improving the recovery of your this compound internal standard.

1. Review Your Homogenization Protocol

  • Problem: Incomplete disruption of the tissue matrix.

  • Solution:

    • Ensure the tissue is thoroughly frozen before homogenization.

    • For tough or fibrous tissues, consider cryogenic grinding using a mortar and pestle with liquid nitrogen to create a fine powder before solvent addition.

    • If using a mechanical homogenizer, ensure the probe size is appropriate for your sample volume and that the homogenization time and speed are optimized.

2. Evaluate Your Extraction Method and Solvent Ratios

  • Problem: Inefficient extraction of triglycerides.

  • Solution:

    • For tissues with a lipid content greater than 2%, the Folch method, which uses a higher solvent-to-sample ratio (20:1), generally yields a higher recovery of lipids compared to the Bligh-Dyer method (4:1).

    • Consider performing a re-extraction of the tissue pellet with fresh solvent to recover any remaining lipids.

3. Optimize Phase Separation

  • Problem: Loss of this compound into the upper aqueous phase.

  • Solution:

    • Ensure the correct ratio of chloroform, methanol, and water is used to achieve proper phase separation.

    • Centrifuge the sample at a sufficient speed and for an adequate duration to achieve a clear separation of the two phases.

    • When collecting the lower chloroform phase containing the lipids, be careful to avoid aspirating any of the upper aqueous phase or the protein interface.

4. Mitigate Lipid Precipitation

  • Problem: Precipitation of triglycerides in methanolic solutions.

  • Solution:

    • Avoid using pure methanol as a homogenization solvent, especially for samples with high triglyceride content. A mixture of water and methanol or homogenization directly in the extraction solvent (chloroform:methanol) is preferable.

    • If a precipitate is observed after homogenization, ensure it is carried through to the extraction step and not discarded by centrifugation prior to extraction.

Data Presentation

The following table summarizes the average recovery of triglyceride internal standards using different extraction methods across various mouse tissues. This data can help you select the most appropriate method for your specific tissue type.

Extraction MethodPancreasSpleenLiverBrainSmall IntestinePlasma
IPA 51.7%98.2%100.2%100.1%99.8%99.9%
MMC 99.5%100.1%100.0%100.0%99.9%100.0%
EE 56.5%99.8%100.1%100.0%99.9%100.0%
Folch 99.8%100.0%100.0%99.9%100.0%100.0%
BUME 99.9%100.0%82.4%100.0%100.0%100.0%
MTBE 100.0%100.0%100.0%100.0%100.0%100.0%

Data adapted from a study on mouse tissue lipidome analysis. The values represent the mean recovery of triglyceride internal standards (n=3). IPA: Isopropanol; MMC: Methanol/MTBE/Chloroform; EE: Ethyl Acetate/Ethanol; BUME: Butanol/Methanol/Heptane/Ethyl Acetate; MTBE: Methyl-tert-butyl ether.

Experimental Protocols

Protocol 1: Tissue Homogenization for Lipid Extraction

This protocol describes a recommended procedure for homogenizing both soft and hard tissues prior to lipid extraction.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen (for hard tissues)

  • Mortar and pestle (for hard tissues)

  • Ground glass homogenizer or automatic homogenizer

  • Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors)

  • Ice

Procedure:

  • Thaw frozen tissue samples on ice.

  • For hard tissues (e.g., bone, skin):

    • Pre-chill a mortar and pestle with liquid nitrogen.

    • Place the frozen tissue in the mortar and add liquid nitrogen to keep it brittle.

    • Grind the tissue to a fine powder.

    • Transfer the powdered tissue to a pre-chilled tube.

  • For soft tissues (e.g., brain, liver):

    • Place the thawed tissue in a pre-chilled glass homogenizer or a tube compatible with your automatic homogenizer.

  • Add an appropriate volume of ice-cold homogenization buffer.

  • Homogenize the tissue thoroughly. For a ground glass homogenizer, perform 60-80 strokes. For an automatic homogenizer, follow the manufacturer's recommendations.

  • Keep the sample on ice throughout the homogenization process to minimize enzymatic activity.

  • Proceed immediately to the lipid extraction protocol.

Protocol 2: Modified Folch Method for Lipid Extraction

This protocol provides a detailed procedure for extracting total lipids from tissue homogenates using the Folch method.

Materials:

  • Tissue homogenate

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution (or distilled water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • To the tissue homogenate in a glass centrifuge tube, add a 20-fold volume of the Chloroform:Methanol (2:1, v/v) mixture (e.g., for 100 mg of tissue, use 2 mL of the solvent mixture).

  • Vortex the mixture vigorously for 2 minutes.

  • Agitate the sample for 15-20 minutes at room temperature (e.g., using an orbital shaker).

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation (e.g., for 2 mL of solvent, add 0.4 mL of saline).

  • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Two distinct phases will form: an upper aqueous phase and a lower chloroform phase containing the lipids. A layer of protein precipitate may be visible at the interface.

  • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • To maximize recovery, re-extract the upper aqueous phase and the protein interface with a small volume of the chloroform:methanol mixture, centrifuge again, and pool the lower phases.

  • Evaporate the solvent from the collected chloroform phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.

Mandatory Visualizations

experimental_workflow cluster_start Sample Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_analysis Analysis start Tissue Sample Collection (Snap-freeze in liquid N2) homogenization Tissue Homogenization (e.g., Cryogenic Grinding) start->homogenization add_solvent Add Chloroform:Methanol (2:1) homogenization->add_solvent vortex_agitate Vortex and Agitate add_solvent->vortex_agitate phase_separation Add 0.9% NaCl (Induce Phase Separation) vortex_agitate->phase_separation centrifuge Centrifuge phase_separation->centrifuge collect_lipid Collect Lower (Chloroform) Phase centrifuge->collect_lipid dry_extract Dry Extract (Under Nitrogen) collect_lipid->dry_extract reconstitute Reconstitute in Solvent dry_extract->reconstitute analysis Downstream Analysis (e.g., LC-MS) reconstitute->analysis

Caption: Experimental workflow for tissue lipid extraction.

troubleshooting_tree start Low this compound Recovery check_homogenization Is tissue homogenization complete? start->check_homogenization improve_homogenization Action: Improve Homogenization - Use cryogenic grinding - Optimize homogenizer settings check_homogenization->improve_homogenization No check_extraction_method Is the extraction method optimal? check_homogenization->check_extraction_method Yes improve_homogenization->check_extraction_method use_folch Action: Use Folch Method (especially for high-lipid tissue) check_extraction_method->use_folch No check_phase_separation Is phase separation clean? check_extraction_method->check_phase_separation Yes use_folch->check_phase_separation optimize_separation Action: Optimize Separation - Check solvent ratios - Increase centrifugation time/speed check_phase_separation->optimize_separation No check_precipitation Is there evidence of precipitation? check_phase_separation->check_precipitation Yes optimize_separation->check_precipitation avoid_precipitation Action: Avoid Precipitation - Use mixed homogenization solvent - Do not discard pellet before extraction check_precipitation->avoid_precipitation Yes end Recovery Improved check_precipitation->end No avoid_precipitation->end

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Optimizing GC-MS for Tripentadecanoin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the sensitive detection of Tripentadecanoin using Gas Chromatography-Mass Spectrometry (GC-MS). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Is direct analysis of this compound by GC-MS possible?

A1: Yes, direct analysis of intact triglycerides like this compound is possible using high-temperature gas chromatography (HTGC).[1][2][3] However, it presents challenges due to the high boiling point and low volatility of the molecule. This approach requires specialized high-temperature capillary columns and careful optimization of GC parameters to prevent thermal degradation and ensure accurate quantification.[2][4] On-column injection is often recommended to avoid discrimination of high-molecular-weight analytes in the injector.

Q2: What is the most common alternative to direct analysis of this compound?

A2: The most common and often more robust method is the derivatization of this compound to its constituent fatty acid methyl esters (FAMEs). This is achieved through transesterification. The resulting pentadecanoic acid methyl esters are much more volatile and amendable to standard GC-MS analysis, leading to better peak shapes and sensitivity.

Q3: What are the key advantages of derivatization to FAMEs?

A3: Derivatization to FAMEs offers several advantages:

  • Increased Volatility: FAMEs are significantly more volatile than triglycerides, allowing for analysis at lower GC oven temperatures, which reduces the risk of thermal degradation and column bleed.

  • Improved Peak Shape: The conversion to less polar FAMEs minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: Improved chromatographic performance and higher volatility often lead to better sensitivity and lower detection limits.

  • Use of Standard Columns: Analysis of FAMEs can typically be performed on standard polarity GC columns, which are more common in analytical laboratories.

Q4: How do I choose the right GC column for this compound analysis?

A4: For the direct analysis of intact this compound, a high-temperature stable, low-polarity column is required. Columns with a thin film of phenyl-methylpolysiloxane or similar stationary phases are often used. For the analysis of pentadecanoic acid methyl esters (after derivatization), a mid-polarity to polar column, such as one with a cyanopropyl stationary phase, is recommended for good separation of FAMEs.

Q5: What are the expected mass spectral fragments for this compound?

A5: In electron ionization (EI) mode, the mass spectrum of intact this compound is unlikely to show a prominent molecular ion peak due to extensive fragmentation. Key fragment ions will correspond to the loss of one or more pentadecanoyl groups and fragments of the glycerol backbone. For FAME analysis, the mass spectrum of pentadecanoic acid methyl ester will show a clear molecular ion peak and characteristic fragmentation patterns for fatty acid methyl esters.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Peak or Very Small Peak for this compound Low Volatility: The compound is not eluting from the GC column.- Increase the final oven temperature and/or use a high-temperature column. - Consider derivatization to FAMEs for increased volatility.
Adsorption in the Inlet or Column: Active sites in the GC system are adsorbing the analyte.- Use a deactivated inlet liner and septum. - Perform regular inlet maintenance. - Consider silylation of the liner.
Thermal Degradation: The compound is breaking down at high temperatures.- Lower the injector and/or oven temperature. - Use a faster oven ramp rate. - Employ cool on-column injection.
Peak Tailing Active Sites: Polar functional groups are interacting with active sites in the liner or column.- Use a deactivated liner and column. - Derivatize to FAMEs to create a less polar analyte. - Trim the front end of the GC column.
Column Overload: Too much sample has been injected.- Dilute the sample. - Use a split injection.
Poor Resolution of Triglyceride Peaks Suboptimal GC Method: The temperature program is not optimized for separating high-molecular-weight compounds.- Use a slower oven ramp rate to improve separation. - Select a column with a stationary phase that provides better selectivity for triglycerides.
Baseline Rise at High Temperatures Column Bleed: The stationary phase of the GC column is degrading at high temperatures.- Use a high-temperature stable column. - Ensure the final oven temperature does not exceed the column's maximum operating temperature. - Condition the column properly before use.
Irreproducible Results Inconsistent Injection: Manual injections can lead to variability.- Use an autosampler for injections.
Sample Preparation Variability: Inconsistent derivatization or extraction.- Ensure accurate and precise addition of reagents and internal standards. - Optimize and standardize the sample preparation protocol.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters for the analysis of triglycerides, which can be used as a starting point for optimizing the detection of this compound.

Parameter Direct Triglyceride Analysis FAMEs Analysis (after derivatization)
GC Column High-temperature, low-polarity (e.g., 5% phenyl-methylpolysiloxane)Mid- to high-polarity (e.g., cyanopropyl-phenyl)
Column Dimensions 15-30 m length, 0.25 mm ID, 0.1-0.25 µm film thickness30-60 m length, 0.25 mm ID, 0.25 µm film thickness
Injector Type Split/Splitless or Cool On-ColumnSplit/Splitless
Injector Temperature 350-380°C250-280°C
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)1-1.5 mL/min (constant flow)
Oven Temperature Program Initial: 80-150°C, Ramp: 5-15°C/min to 350-380°C, Hold: 5-15 minInitial: 100-140°C, Ramp: 3-10°C/min to 240-260°C, Hold: 5-10 min
MS Ion Source Temperature 230-250°C230°C
MS Quadrupole Temperature 150°C150°C
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Acquisition Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)Scan or SIM

Experimental Protocols

Protocol 1: Direct Analysis of this compound (Intact Triglyceride)

This protocol is suitable for the analysis of purified this compound or in simple mixtures where it is a major component.

  • Sample Preparation:

    • Dissolve a known amount of this compound standard in a suitable solvent (e.g., isooctane or toluene) to a final concentration of 10-100 µg/mL.

    • If analyzing a sample matrix, perform a lipid extraction using a method such as Folch or Bligh-Dyer. Evaporate the solvent and reconstitute the lipid extract in isooctane.

  • GC-MS Parameters (starting point):

    • GC Column: High-temperature stable column (e.g., ZB-5HT, 30 m x 0.25 mm ID, 0.1 µm film thickness).

    • Injector: Cool On-Column or Split/Splitless at 360°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 150°C for 1 min, then ramp at 10°C/min to 370°C and hold for 10 min.

    • MS Transfer Line: 350°C.

    • Ion Source: 230°C.

    • Ionization: EI at 70 eV.

    • Acquisition: Scan mode from m/z 50-800.

Protocol 2: Analysis of this compound as Fatty Acid Methyl Esters (FAMEs)

This is the recommended protocol for complex biological samples and for achieving higher sensitivity.

  • Sample Preparation and Transesterification:

    • To your sample (e.g., extracted lipids, oil), add an internal standard if quantitative analysis is required.

    • Add 2 mL of 0.5 M sodium methoxide in methanol.

    • Heat the mixture at 60°C for 10 minutes.

    • Cool the sample and add 2 mL of 12% w/w boron trifluoride-methanol solution.

    • Heat again at 60°C for 10 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Parameters (starting point):

    • GC Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar column.

    • Injector: Split/Splitless at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.

    • MS Transfer Line: 240°C.

    • Ion Source: 230°C.

    • Ionization: EI at 70 eV.

    • Acquisition: Scan mode from m/z 40-400 or SIM mode targeting characteristic ions of pentadecanoic acid methyl ester.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample or Standard Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Transesterification to FAMEs (Optional but Recommended) Extraction->Derivatization Injection GC Injection (Split/Splitless or On-Column) Derivatization->Injection Separation Chromatographic Separation (High-Temp or Polar Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Peak Identification (Mass Spectrum Library) Detection->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Problem with This compound Signal Check_Peak Is a peak present? Start->Check_Peak No_Peak No Peak Check_Peak->No_Peak No Poor_Shape Poor Peak Shape (e.g., tailing) Check_Peak->Poor_Shape Yes, but... Low_Signal Low Signal Check_Peak->Low_Signal Yes, but... Increase_Temp Increase Oven/Injector Temp No_Peak->Increase_Temp Derivatize Derivatize to FAMEs No_Peak->Derivatize Check_Leaks Check for System Leaks No_Peak->Check_Leaks Poor_Shape->Derivatize Inlet_Maint Inlet Maintenance Poor_Shape->Inlet_Maint Dilute_Sample Dilute Sample Poor_Shape->Dilute_Sample Low_Signal->Inlet_Maint Low_Signal->Check_Leaks Optimize_Deriv Optimize Derivatization Low_Signal->Optimize_Deriv

Caption: Logical troubleshooting flow for this compound analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Tripentadecanoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tripentadecanoin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, in this case, this compound. These components can include proteins, salts, and other lipids like phospholipids.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of quantitative results.[2][3] For lipid analyses, phospholipids are a primary cause of matrix effects, particularly in biological samples such as plasma or serum.[4]

Q2: I'm observing poor reproducibility and low signal intensity for my this compound analysis. Could matrix effects be the cause?

A2: Yes, inconsistent reproducibility and low signal intensity are classic indicators of matrix effects, specifically ion suppression. When components from the sample matrix co-elute with this compound, they can compete for ionization, leading to a suppressed signal for your analyte. This effect can differ between samples, causing poor reproducibility. It is also possible for matrix components to alter the retention time of your analyte.

Q3: How can I confirm that my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects: the post-extraction spike and post-column infusion.

  • Post-Extraction Spike: This quantitative method involves comparing the signal response of a known concentration of this compound spiked into a blank matrix extract to the response of the same concentration in a clean solvent. A significant difference between the two signals indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.

Q4: What is the most effective way to compensate for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound, such as ¹³C- or ²H-labeled this compound, is chemically and physically almost identical to the analyte. Therefore, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low signal intensity or complete signal loss for this compound (Ion Suppression).

  • Possible Cause: High concentrations of co-eluting matrix components, such as phospholipids or other lipids, are suppressing the ionization of this compound.

  • Solutions:

    • Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively isolate triglycerides while removing a larger portion of the matrix.

    • Chromatographic Optimization: Adjust your LC method to better separate this compound from interfering matrix components. This can be achieved by changing the stationary phase (e.g., from a C18 to a phenyl-hexyl column), adjusting the mobile phase composition, or modifying the gradient elution profile.

    • Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both this compound and the interfering matrix components. This is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Problem 2: Unusually high signal intensity for this compound (Ion Enhancement).

  • Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound. While less common than ion suppression, this can still lead to inaccurate quantification.

  • Solutions:

    • Improve Sample Cleanup: Similar to addressing ion suppression, enhancing your sample preparation protocol with techniques like SPE or LLE can help remove the compounds causing ion enhancement.

    • Chromatographic Optimization: Modify your LC method to achieve better separation of this compound from the matrix components that are causing the enhancement.

Problem 3: Poor reproducibility of results between replicate injections or different samples.

  • Possible Cause: Inconsistent matrix effects across different samples. The composition of biological matrices can be highly variable.

  • Solutions:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.

    • Use Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects across samples.

    • Improve Sample Homogenization: Ensure your samples are thoroughly homogenized before extraction to minimize variability in the matrix composition.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

  • Objective: To separate this compound from the bulk of the sample matrix based on its solubility in immiscible liquids.

  • Procedure:

    • To 100 µL of your sample (e.g., plasma), add a known amount of a suitable stable isotope-labeled internal standard for this compound.

    • Add 300 µL of a water-miscible organic solvent like acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Add 600 µL of a non-polar organic solvent such as hexane or methyl tert-butyl ether.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer (top layer), which contains the extracted this compound, to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

  • Objective: To selectively retain this compound on a solid sorbent while matrix interferences are washed away.

  • Procedure:

    • Sample Pre-treatment: Following protein precipitation and supernatant collection (steps 1-5 from the LLE protocol), acidify the sample with a small amount of an acid like formic acid. This ensures that any free fatty acids that might be present are protonated for better retention if using a reversed-phase sorbent.

    • SPE Cartridge Conditioning:

      • Place the SPE cartridges (e.g., C18) on a vacuum manifold.

      • Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not allow the sorbent to go dry.

    • SPE Cartridge Equilibration:

      • Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.

    • Sample Loading:

      • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing:

      • Pass 1-2 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

      • Apply vacuum to dry the cartridge completely.

    • Elution:

      • Place collection tubes in the manifold.

      • Add 1-2 mL of an elution solvent (e.g., acetonitrile or a mixture of dichloromethane and isopropanol) to the cartridge to elute the this compound.

    • Dry-down and Reconstitution:

      • Evaporate the eluate to dryness under a stream of nitrogen.

      • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)Reference
Protein Precipitation (PPT)>9040-60 (Suppression)<15
Liquid-Liquid Extraction (LLE)70-9015-30 (Suppression)<10
Solid-Phase Extraction (SPE)80-955-15 (Suppression)<5
HybridSPE-Phospholipid>90<5 (Suppression)<5
TurboFlow Method>95<1 (Suppression)<5

Note: The values presented are generalized from literature for lipid analysis and may vary depending on the specific matrix and experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS Add Stable Isotope-Labeled Internal Standard Sample->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Centrifuge1 Centrifugation PP->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (e.g., Hexane) Supernatant->LLE Option A SPE Solid-Phase Extraction (e.g., C18) Supernatant->SPE Option B Evaporate Evaporate to Dryness LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS System Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for this compound analysis, highlighting sample preparation options.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Reproducibility or Low Signal Intensity? Optimize_Prep Optimize Sample Prep (LLE, SPE) Problem->Optimize_Prep Optimize_LC Optimize Chromatography Problem->Optimize_LC Use_IS Use Stable Isotope Internal Standard Problem->Use_IS Dilute Dilute Sample Problem->Dilute Result Accurate & Reproducible Quantification Optimize_Prep->Result Optimize_LC->Result Use_IS->Result Dilute->Result

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

References

Best practices for long-term storage of Tripentadecanoin standards and samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the long-term storage and handling of Tripentadecanoin standards and samples to ensure their stability and integrity for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term stability, this compound, whether in solid powder form or dissolved in an organic solvent, should be stored at or below -20°C.[1][2][3][4][5] Some sources even recommend storage at -80°C for extended periods to minimize any potential degradation.

Q2: What is the appropriate type of container for storing this compound?

A2: this compound standards and samples should be stored in glass containers with Teflon-lined caps. This is crucial when dissolved in organic solvents to prevent leaching of plasticizers and other contaminants that can occur with plastic containers. The container should be sealed tightly to prevent exposure to air and moisture.

Q3: Can I store this compound in a solution? If so, what are the recommended solvents?

A3: Yes, storing this compound in a suitable organic solvent at -20°C or below is a common practice. Recommended solvents for triglycerides like this compound include chloroform, hexane, and ethanol. For analytical purposes, solvents such as acetone and acetonitrile are also used. When preparing a stock solution, it is advisable to use a high-purity, analytical grade solvent.

Q4: How should I handle powdered this compound to ensure its stability?

A4: When using powdered this compound, it is important to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the powder, which could lead to hydrolysis. After dispensing the required amount, tightly reseal the container and return it to the recommended storage temperature.

Q5: What is the expected shelf life of a this compound standard?

A5: The shelf life of an unopened, properly stored this compound standard can be several years. However, once opened, the expiration date is generally considered to be one year, assuming it is handled correctly to avoid contamination and degradation. For solutions, the stability might be shorter, with recommendations to use within one to six months depending on the storage temperature (-20°C vs. -80°C) and solvent.

Troubleshooting Guide

Problem 1: I suspect my this compound standard or sample has degraded. What are the signs?

  • Visual Changes: For powdered standards, any change from a white, crystalline powder to a gummy or discolored substance can indicate degradation. For solutions, the appearance of precipitates or cloudiness may suggest instability or contamination.

  • Off Odors: A rancid or unusual odor can be a sign of oxidative degradation.

  • Inconsistent Experimental Results: If you observe unexpected peaks in your chromatograms, or if your quantitative results are not reproducible, it could be due to the degradation of your standard.

Problem 2: How can I analytically confirm the purity and integrity of my this compound?

  • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a common method to assess the purity of triglycerides. The standard can be analyzed to check for the presence of degradation products or other impurities, which would appear as additional peaks in the chromatogram.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), can also be used to separate and quantify this compound and its potential degradation products.

  • Peroxide Value (PV) Test: This titration-based method measures the extent of initial lipid oxidation. A low peroxide value is indicative of a fresh, non-oxidized sample.

Problem 3: My this compound solution has become cloudy after storage at -20°C. What should I do?

  • Cause: Cloudiness or precipitation upon cooling can occur if the solvent is not optimal for the concentration of this compound at low temperatures.

  • Solution: Gently warm the solution to room temperature and sonicate or vortex to redissolve the precipitate. If the issue persists, consider diluting the sample or using a more suitable solvent system. Ensure the solution is completely clear before use.

Quantitative Data Summary

The stability of triglycerides is highly dependent on storage temperature. The following table summarizes the general stability expectations for triglycerides based on available data.

Storage TemperatureExpected Stability of TriglyceridesReference(s)
Room Temperature (20-25°C)Prone to degradation; not recommended for long-term storage.
Refrigerated (2-8°C)Relatively stable for short periods (up to 7 days).
-20°CGood stability for long-term storage (up to 1 year or more).
-70°C / -80°CExcellent stability for extended long-term storage.
-196°C (Liquid Nitrogen)Considered highly stable for very long-term archival purposes.

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This protocol is a common method to quantify the initial stages of lipid oxidation.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Distilled water

  • 0.01 N Sodium thiosulfate solution

  • 1% Starch indicator solution

  • Erlenmeyer flask

  • Burette

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • In a fume hood, add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample completely.

  • Add 0.5 mL of saturated KI solution, and swirl the flask for exactly one minute.

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution while swirling the flask. Continue until the yellow color of the iodine has almost disappeared.

  • Add 1 mL of the 1% starch indicator solution. The solution will turn a blue/purple color.

  • Continue the titration with sodium thiosulfate, adding it dropwise until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculate the peroxide value (in meq/kg) using the appropriate formula.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a general workflow for assessing the purity of a this compound standard.

1. Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):

  • For a more volatile sample suitable for GC, this compound can be converted to its constituent fatty acid (pentadecanoic acid) methyl esters.

  • A common method involves dissolving a known amount of the sample in a solvent like hexane or toluene, followed by the addition of a transesterification reagent (e.g., methanolic HCl or BF3-methanol).

  • The mixture is heated to facilitate the reaction, after which the FAMEs are extracted.

2. GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for FAME analysis (e.g., a polar phase like biscyanopropyl polysiloxane).

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC inlet.

  • Temperature Program: An oven temperature program is used to separate the FAMEs. This typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.

  • Detection: The FID detects the organic molecules as they elute from the column, generating a chromatogram.

3. Data Analysis:

  • The purity of the original this compound is assessed by the relative area of the pentadecanoic acid methyl ester peak compared to the total area of all peaks in the chromatogram. The presence of other significant peaks may indicate impurities or degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Visual/Olfactory Changes check_handling Review Handling Procedures: - Warmed to room temp before opening? - Tightly sealed container? - Protection from light? start->check_handling analytical_test Perform Analytical Purity Test check_handling->analytical_test gc_hplc GC or HPLC Analysis analytical_test->gc_hplc Purity/Impurities pv_test Peroxide Value (PV) Test analytical_test->pv_test Oxidation result_pure Standard is Pure gc_hplc->result_pure Single Peak, >99% Area result_degraded Degradation/Impurities Confirmed gc_hplc->result_degraded Multiple Peaks pv_test->result_pure Low PV pv_test->result_degraded High PV troubleshoot_experiment Troubleshoot Other Experimental Parameters result_pure->troubleshoot_experiment discard_standard Discard Standard/Sample and Obtain a New Lot result_degraded->discard_standard SignalingInfluence Potential Indirect Signaling Influence of this compound Metabolites This compound This compound (Triglyceride) lipolysis Lipolysis This compound->lipolysis neuroglobin Neuroglobin Expression This compound->neuroglobin Induces pentadecanoic_acid Pentadecanoic Acid (Fatty Acid) lipolysis->pentadecanoic_acid jak2_stat3 JAK2/STAT3 Signaling Pathway pentadecanoic_acid->jak2_stat3 Suppresses stemness ↓ Cancer Cell Stemness jak2_stat3->stemness neuroprotection ↑ Neuroprotection neuroglobin->neuroprotection

References

Technical Support Center: Handling and Preparation of Tripentadecanoin Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of Tripentadecanoin during sample preparation is critical for accurate experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate degradation and ensure the reliability of your results.

Troubleshooting Guide

This section addresses common issues encountered during the preparation of samples containing this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Enzymatic Degradation: Lipases present in the sample can hydrolyze this compound into di- and monoglycerides and free fatty acids.[1]Inactivate Enzymes: Immediately after sample collection, flash freeze the sample in liquid nitrogen.[2] Alternatively, use heat treatment to denature lipases.[3] During extraction, work with cold solvents (e.g., methanol/chloroform) on ice.[2] Consider adding a lipase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF).
Incomplete Extraction: The chosen solvent system may not be optimal for extracting a neutral lipid like this compound.Optimize Extraction Protocol: Employ a robust lipid extraction method such as the Folch or Bligh-Dyer technique, which uses a chloroform/methanol mixture to efficiently extract a broad range of lipids.[4] For tissues, ensure thorough homogenization to disrupt cell membranes.
Presence of unexpected fatty acids or mono/diglycerides Hydrolysis: This can be either enzymatic (due to lipase activity) or chemical (due to exposure to strong acids or bases).Control pH and Enzyme Activity: Maintain a neutral pH during sample preparation. If lipase activity is suspected, follow the enzyme inactivation steps mentioned above. Avoid harsh acidic or basic conditions during extraction and processing.
Variability in results between replicate samples Oxidative Degradation: Exposure to oxygen, light, or metal ions can lead to the oxidation of fatty acid chains.Prevent Oxidation: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use amber vials to protect samples from light. Add antioxidants such as butylated hydroxytoluene (BHT) or ethoxyquin (EQ) to the extraction solvent. If working with plasma, use collection tubes with EDTA, which chelates pro-oxidant metal ions.
Inconsistent Sample Handling: Differences in processing time, temperature, or storage conditions between samples can lead to varying levels of degradation.Standardize Workflow: Ensure all samples are processed using the same protocol with consistent timing and temperature control. Minimize the time samples spend at room temperature. For long-term storage, keep lipid extracts at -80°C under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The two main degradation pathways for this compound are enzymatic hydrolysis and oxidation.

  • Enzymatic Hydrolysis: Lipases, which are naturally present in many biological samples, can break down triglycerides like this compound into diacylglycerols, monoacylglycerols, and free pentadecanoic acid.

  • Oxidation: Although pentadecanoic acid is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, oxidative degradation can still occur under harsh conditions, such as exposure to heat, light, and pro-oxidant metals.

Q2: What is the optimal temperature for storing samples containing this compound?

A2: For long-term stability, it is recommended to store both the initial biological samples and the final lipid extracts at -80°C. Storage at -20°C can also be effective, particularly for shorter periods. It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.

Q3: Can I use plastic tubes and pipette tips when working with this compound?

A3: It is strongly recommended to use glass vials and syringes, especially when working with organic solvents like chloroform. Plastics can leach impurities into the solvent, which can interfere with downstream analysis. For aqueous solutions, high-quality polypropylene tubes may be acceptable for short-term use.

Q4: What is a reliable method for extracting this compound from biological matrices?

A4: The Folch and Bligh-Dyer methods are widely considered gold standards for total lipid extraction and are suitable for this compound. These methods utilize a biphasic solvent system of chloroform and methanol to effectively partition lipids from aqueous components. A general protocol involves:

  • Homogenization of the sample in a chloroform/methanol mixture.

  • Addition of water or a saline solution to induce phase separation.

  • Collection of the lower organic phase containing the lipids.

  • Drying of the organic phase under a stream of nitrogen.

  • Reconstitution of the lipid extract in an appropriate solvent for analysis.

Q5: How can I prevent enzymatic degradation of this compound?

A5: To prevent enzymatic degradation, it is essential to inactivate lipases as early as possible in your workflow. This can be achieved by:

  • Rapid Freezing: Immediately flash-freezing samples in liquid nitrogen upon collection.

  • Cold Chain Processing: Performing all subsequent sample preparation steps on ice or at 4°C.

  • Solvent Quenching: Using ice-cold organic solvents, such as methanol, to quench enzymatic activity during the initial extraction step.

  • Heat Inactivation: Heating the sample can denature and inactivate lipases, though this may not be suitable for all sample types or downstream analyses.

  • Enzyme Inhibitors: Adding a broad-spectrum serine protease inhibitor like PMSF to the homogenization buffer can help inhibit lipase activity.

Quantitative Data on Triglyceride Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the stability of triglycerides as a class has been studied. The following table summarizes the general stability of triglycerides under various storage conditions. As a saturated triglyceride, this compound is expected to be relatively stable.

Storage Condition Duration Analyte Stability Reference
-80°CUp to 10 yearsTriglycerides in serumNo significant degradation observed.
-70°CUp to 1 yearTriglycerides in serumNo statistically significant change compared to initial values.
-20°CUp to 1 yearTriglycerides in serumNo statistically significant change compared to initial values.
Room TemperatureUp to 7 daysTriglycerides in serumRemained stable.
Room Temperature (25-30°C)24 hoursSerum TriglyceridesA statistically significant decrease of 29.18% was observed in one study, suggesting potential for degradation at room temperature over extended periods.

Note: Stability can be sample-dependent. It is always recommended to perform your own stability studies for your specific sample matrix and storage conditions if the highest level of accuracy is required.

Visualizing Degradation and Prevention Strategies

Enzymatic Degradation Pathway of this compound

The primary enzymatic degradation of this compound is catalyzed by lipases, which sequentially hydrolyze the ester bonds.

G Enzymatic Hydrolysis of this compound This compound This compound (Triglyceride) Diacylglycerol 1,2- or 2,3-Dipentadecanoylglycerol (Diacylglycerol) This compound->Diacylglycerol Lipase FFA1 Pentadecanoic Acid (Free Fatty Acid) This compound->FFA1 Monoacylglycerol 2-Monopentadecanoylglycerol (Monoacylglycerol) Diacylglycerol->Monoacylglycerol Lipase FFA2 Pentadecanoic Acid (Free Fatty Acid) Diacylglycerol->FFA2 Glycerol Glycerol Monoacylglycerol->Glycerol Lipase FFA3 Pentadecanoic Acid (Free Fatty Acid) Monoacylglycerol->FFA3

Caption: Enzymatic breakdown of this compound by lipases.

Recommended Sample Preparation Workflow to Minimize Degradation

Following a standardized workflow is crucial to prevent the degradation of this compound.

G Recommended Sample Preparation Workflow cluster_collection Sample Collection cluster_storage Storage cluster_extraction Extraction (on ice) cluster_analysis Analysis Collect_Sample Collect Sample Flash_Freeze Flash Freeze (Liquid Nitrogen) Collect_Sample->Flash_Freeze Immediate Store_Frozen Store at -80°C Flash_Freeze->Store_Frozen Homogenize Homogenize in Cold Chloroform/Methanol (+ Antioxidant/Inhibitor) Store_Frozen->Homogenize Phase_Separation Add Water/Saline & Centrifuge Homogenize->Phase_Separation Collect_Organic Collect Lower Organic Layer Phase_Separation->Collect_Organic Dry_Extract Dry Under Nitrogen Collect_Organic->Dry_Extract Reconstitute Reconstitute in Appropriate Solvent Dry_Extract->Reconstitute Analyze LC-MS/GC-MS Analysis Reconstitute->Analyze

Caption: A workflow designed to minimize this compound degradation.

References

Optimizing mobile phase composition for HPLC separation of odd-chain triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of odd-chain triglycerides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common issue when selecting a mobile phase for odd-chain triglyceride separation?

A1: A primary challenge is achieving adequate resolution between triglyceride species, especially those with similar partition numbers (PN), which is a value calculated based on the total number of carbon atoms and double bonds in the fatty acyl chains.[1][2] The main difficulty lies in obtaining good resolution for triglycerides that elute early while ensuring narrow peaks for those with longer retention times, all within a reasonable analysis duration.[2]

Q2: My peaks are broad and tailing. What are the likely causes and how can I fix this?

A2: Peak broadening and tailing in triglyceride analysis can stem from several factors:

  • Inappropriate Mobile Phase Strength: If the mobile phase is too weak, analytes will interact too strongly with the stationary phase, leading to broad peaks.[3] Conversely, a mobile phase that is too strong can cause early elution and poor separation.

  • Secondary Interactions: For basic analytes, interactions with ionized silanol groups on the silica-based column packing can cause tailing.[4] The loss of end-capping on the stationary phase can exacerbate this issue.

  • Column Voids or Contamination: A void at the column inlet or contamination from sample matrix, mobile phase, or system components can distort peak shape. A partially blocked inlet frit is a common cause of peak distortion for all peaks in a chromatogram.

  • Injection Solvent Mismatch: Using an injection solvent significantly different in properties from the mobile phase can lead to peak distortion. For instance, using hexane as an injection solvent in reversed-phase HPLC can cause peak broadening or even split peaks.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic modifiers. For reversed-phase HPLC, a gradient of acetone or methyl tert-butyl ether (MTBE) in acetonitrile is commonly used.

  • Check Mobile Phase pH: Although less common for non-aqueous separations, ensuring the mobile phase pH is appropriate can mitigate secondary interactions, especially if acidic or basic modifiers are used.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and is a cost-effective way to prolong column life.

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phase solvents to remove particulate matter that could block the column frit.

  • Ensure Proper Injection Solvent: The ideal injection solvent is often the mobile phase itself. If solubility is an issue, use a solvent that is compatible with the mobile phase, such as dichloromethane.

Q3: Should I use an isocratic or a gradient elution for separating odd-chain triglycerides?

A3: For complex mixtures of triglycerides with a wide range of polarities and retention times, gradient elution is generally preferred. Gradient elution involves changing the mobile phase composition during the run, which provides better resolution and faster analysis times for complex samples. Isocratic elution, where the mobile phase composition remains constant, is simpler and can be suitable for less complex samples where analytes have similar retention behaviors.

Q4: I am not getting good separation between triglycerides with the same partition number. How can I improve this?

A4: Separating triglycerides with the same partition number is a known challenge. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase Modifier: The choice of the modifier solvent added to acetonitrile can significantly impact selectivity. Acetone, dichloromethane, and tetrahydrofuran are common modifiers that can alter the separation efficiency. Dichloromethane-acetonitrile mixtures have been reported to provide excellent separations.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes improve selectivity, although it may lead to longer retention times and increased backpressure.

  • Employ a Shallow Gradient: A very slow, shallow gradient can enhance the separation of closely eluting peaks.

  • Use High-Efficiency Columns: Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher resolution.

Q5: What are the recommended starting mobile phases for reversed-phase HPLC of odd-chain triglycerides?

A5: A common starting point for reversed-phase HPLC of triglycerides is a binary mobile phase system with acetonitrile as the main component (Solvent A) and an organic modifier as the stronger solvent (Solvent B).

  • Acetonitrile/Acetone: This mixture is effective for many vegetable oils.

  • Acetonitrile/Dichloromethane: This combination is known for providing excellent separations of complex triglyceride mixtures.

  • Acetonitrile/Methyl tert-butyl ether (MTBE): This is another effective mobile phase, particularly for use with UV detection.

  • Acetonitrile/Isopropanol: This is a popular mobile phase for lipidomics using gradient elution.

Data Presentation

Table 1: Common Mobile Phase Systems for Triglyceride Separation

Mobile Phase SystemChromatography ModeTypical ApplicationReference
Acetonitrile/Acetone (Gradient)Reversed-PhaseGeneral triglyceride analysis, vegetable oils
Acetonitrile/Dichloromethane (Gradient)Reversed-PhaseComplex triglyceride mixtures, milk fat
Acetonitrile/Methyl tert-butyl ether (MTBE) (Gradient)Reversed-PhaseAnalysis with UV detection
Water/Acetonitrile/Isopropanol (Gradient)Reversed-PhaseLipidomic profiling
Methanol/Ethanol with Ammonium Formate/Formic Acid (Gradient)Mixed-ModeAnalysis of triglyceride standards by LC-MS

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Odd-Chain Triglyceride Separation

This protocol provides a general starting point for the separation of odd-chain triglycerides using a gradient elution.

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Dichloromethane or Acetone

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Linearly increase the percentage of Solvent B over 20-40 minutes to a final concentration of 50-70%.

    • Hold at the final concentration for 5-10 minutes.

    • Return to the initial conditions and allow the column to re-equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the triglyceride sample in the injection solvent (e.g., dichloromethane) and filter through a 0.22 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_solutions_all Solutions for All Peaks cluster_solutions_some Solutions for Specific Peaks cluster_end Resolution start Poor Separation or Peak Shape Issue check_all_peaks Are all peaks affected? start->check_all_peaks check_peak_shape What is the peak shape issue? check_all_peaks->check_peak_shape No solution_frit Check for blocked column frit. Backflush or replace column. check_all_peaks->solution_frit Yes tailing Tailing Peaks check_peak_shape->tailing broadening Broad Peaks check_peak_shape->broadening split Split Peaks check_peak_shape->split solution_void Check for column void. Replace column. solution_frit->solution_void solution_leak Check for system leaks. solution_void->solution_leak end_node Problem Resolved solution_leak->end_node optimize_mobile_phase Optimize mobile phase strength and modifier. tailing->optimize_mobile_phase broadening->optimize_mobile_phase check_injection_solvent Ensure injection solvent is compatible with mobile phase. split->check_injection_solvent check_temp Optimize column temperature. optimize_mobile_phase->check_temp check_injection_solvent->end_node check_temp->end_node

Caption: Troubleshooting workflow for HPLC peak shape issues.

Elution_Choice_Logic start Start: Method Development for Triglyceride Separation sample_complexity Assess Sample Complexity start->sample_complexity isocratic Use Isocratic Elution sample_complexity->isocratic Low Complexity (Few components, similar polarity) gradient Use Gradient Elution sample_complexity->gradient High Complexity (Many components, wide polarity range) isocratic_pros Pros: - Simple - Reproducible - Cost-effective isocratic->isocratic_pros gradient_pros Pros: - Better resolution for complex samples - Faster analysis times gradient->gradient_pros

Caption: Logic for choosing between isocratic and gradient elution.

References

Addressing challenges in the derivatization of Tripentadecanoin for GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the derivatization of Tripentadecanoin for Gas Chromatography (GC) analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and analysis of this compound.

Issue 1: Incomplete Derivatization Leading to Low FAME Yield

  • Q: My GC analysis shows a low yield of pentadecanoic acid methyl ester (C15:0 FAME). What are the potential causes and solutions?

    A: Incomplete derivatization is a common issue that can arise from several factors. Identifying the root cause is crucial for optimizing your results.

    • Insufficient Reaction Time or Temperature: The transesterification or esterification reaction may not have proceeded to completion.

      • Solution: Optimize the reaction time and temperature. For acid-catalyzed methods using Boron Trifluoride (BF₃)-Methanol, heating at 60-100°C for 5-60 minutes is common.[1] For base-catalyzed methods with sodium methoxide, the reaction can be very rapid, often completing within minutes at room temperature or slightly elevated temperatures (e.g., 50°C).[2] It is recommended to perform a time-course experiment to determine the optimal reaction time for your specific conditions.[3]

    • Presence of Water: Water can interfere with the derivatization reaction, particularly in base-catalyzed methods where it can lead to saponification (soap formation) and inhibit the transesterification process.[2] Acid-catalyzed methods are also sensitive to water as it can prevent the reaction from going to completion.[4]

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. If your sample contains water, it should be removed by drying or lyophilization prior to derivatization. The addition of a water scavenger like 2,2-dimethoxypropane can also be beneficial.

    • Incorrect Reagent Concentration or Ratio: An insufficient amount of catalyst or derivatizing agent will lead to an incomplete reaction.

      • Solution: Ensure the correct concentration and a sufficient molar excess of the derivatizing reagent are used. For BF₃-Methanol, a 10-14% (w/w) solution is typically used. For base-catalyzed methods, a 0.5 M solution of sodium methoxide in methanol is common.

    • Poor Sample Solubility: this compound needs to be fully dissolved in the reaction mixture for the derivatization to be efficient.

      • Solution: If necessary, dissolve the sample in a non-polar organic solvent like hexane, heptane, or toluene before adding the derivatization reagent.

Issue 2: Poor Peak Shape in GC Chromatogram (Tailing or Fronting)

  • Q: The peak for pentadecanoic acid methyl ester in my chromatogram is tailing or fronting. How can I resolve this?

    A: Poor peak shape can lead to inaccurate integration and quantification. The issue can stem from either the derivatization process or the GC system itself.

    • Causes of Peak Tailing:

      • Active Sites in the GC System: Polar analytes like FAMEs can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector, causing peak tailing.

        • Solution: Use a deactivated inlet liner and consider using a liner with glass wool to trap non-volatile residues. Ensure your GC column is in good condition; if it's old or has been exposed to harsh conditions, active sites may have developed. Trimming the first few centimeters of the column can sometimes resolve this issue.

      • Incomplete Derivatization: Residual underivatized this compound or free pentadecanoic acid can interact more strongly with the stationary phase, leading to tailing.

        • Solution: Re-optimize your derivatization protocol to ensure complete conversion to FAMEs.

    • Causes of Peak Fronting:

      • Column Overload: Injecting too much sample onto the column can lead to fronting peaks.

        • Solution: Reduce the injection volume, dilute your sample, or increase the split ratio.

      • Inappropriate Solvent: The injection solvent may not be compatible with the stationary phase or the initial oven temperature.

        • Solution: Ensure the solvent is appropriate for your column and injection technique. For splitless injections, the initial oven temperature should be slightly below the boiling point of the solvent.

Issue 3: Presence of Extraneous or "Ghost" Peaks

  • Q: I am observing unexpected peaks in my chromatogram. What could be their source?

    A: Ghost peaks can originate from various sources, including contaminated reagents, septa bleed, or carryover from previous injections.

    • Contaminated Reagents or Solvents: Impurities in your derivatization reagents or extraction solvents can appear as peaks in your chromatogram.

      • Solution: Always use high-purity, GC-grade solvents and reagents. It is good practice to run a reagent blank (all reagents without the sample) to identify any potential contaminants.

    • Septum Bleed: Small particles from the injection port septum can be introduced into the system, leading to ghost peaks.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.

      • Solution: Implement a thorough wash sequence for the injection syringe between runs, using a strong solvent.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound, a triglyceride, has a high molecular weight and low volatility, making it unsuitable for direct analysis by gas chromatography. Derivatization converts the triglyceride into its constituent fatty acid methyl esters (FAMEs), which are much more volatile and thermally stable, allowing for successful separation and detection by GC.

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods involve transesterification to form FAMEs. These can be broadly categorized as:

  • Acid-Catalyzed Transesterification: This method uses an acid catalyst, such as Boron Trifluoride (BF₃) in methanol or methanolic HCl, to simultaneously transesterify triglycerides and esterify any free fatty acids present.

  • Base-Catalyzed Transesterification: This method employs a base catalyst, like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol. It is a very rapid method for transesterifying triglycerides but is not effective for esterifying free fatty acids.

  • Two-Step Saponification and Esterification: This involves first hydrolyzing the triglyceride with a base (saponification) to release the fatty acids as salts, followed by acidification and esterification with an acid catalyst.

Q3: Which derivatization method is best for my application?

A3: The choice of method depends on the nature of your sample.

  • If your sample contains both triglycerides and free fatty acids, an acid-catalyzed method is generally preferred as it will derivatize both in a single step.

  • If your sample primarily contains triglycerides with negligible free fatty acids, a base-catalyzed method is often faster and more efficient.

  • The two-step method can be robust but is more time-consuming.

Q4: How can I ensure the quantitative accuracy of my analysis?

A4: To ensure accuracy, it is crucial to use an internal standard. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. For the analysis of C15:0 FAME from this compound, a fatty acid or FAME with an odd-numbered carbon chain that is not C15, such as heptadecanoic acid (C17:0) or its methyl ester, is a suitable choice. The internal standard is added at a known concentration at the beginning of the sample preparation to correct for variations in extraction, derivatization, and injection volume.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Triglycerides

MethodCatalyst/ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Acid-Catalyzed 10-14% BF₃ in Methanol60-100°C for 5-60 minDerivatizes both triglycerides and free fatty acids.Can form artifacts if not performed carefully.
Base-Catalyzed 0.5 M Sodium Methoxide in MethanolRoom temp to 50°C for 5-15 minVery rapid reaction.Does not derivatize free fatty acids; sensitive to water.
Two-Step 1. KOH/Methanol (Saponification) 2. BF₃/Methanol (Esterification)1. Heating 2. HeatingRobust for complex matrices.More time-consuming and labor-intensive.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization using Boron Trifluoride-Methanol

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a screw-cap glass tube with a PTFE liner. If using an internal standard, add a known amount at this stage.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the tube.

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 80°C for 1 hour.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water.

  • Phase Separation: Vortex the tube vigorously for 30 seconds and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Derivatization using Sodium Methoxide

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a screw-cap glass tube with a PTFE liner. Add the internal standard.

  • Reagent Addition: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Reaction: Tightly cap the tube and vortex. Let the reaction proceed at room temperature for 15 minutes, or for a more rapid reaction, heat at 50°C for 5-10 minutes.

  • Neutralization and Extraction: Cool the tube to room temperature. Add 2 mL of a saturated NaCl solution and 2 mL of hexane.

  • Phase Separation: Vortex vigorously and centrifuge to separate the layers.

  • Sample Collection: Transfer the upper hexane layer to a GC vial.

  • Analysis: The sample is ready for GC analysis.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample This compound Sample IS Add Internal Standard (e.g., C17:0) Sample->IS Reagent Add Derivatization Reagent (e.g., BF3-Methanol) IS->Reagent Heat Heat (e.g., 80°C) Reagent->Heat Solvents Add Hexane & Water Heat->Solvents Vortex Vortex & Centrifuge Solvents->Vortex Collect Collect Organic Layer Vortex->Collect GC GC Injection Collect->GC Analysis Data Analysis GC->Analysis

Caption: Workflow for the derivatization of this compound for GC analysis.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_shape Peak Shape Solutions cluster_ghost Ghost Peak Solutions Start Poor GC Result Problem_Type Identify Problem Type Start->Problem_Type Low_Yield Low FAME Yield Problem_Type->Low_Yield Incomplete Derivatization Bad_Peak_Shape Poor Peak Shape Problem_Type->Bad_Peak_Shape Tailing/ Fronting Ghost_Peaks Ghost Peaks Problem_Type->Ghost_Peaks Extraneous Peaks Check_Time_Temp Optimize Reaction Time/Temp Low_Yield->Check_Time_Temp Check_Water Ensure Anhydrous Conditions Low_Yield->Check_Water Check_Reagents Verify Reagent Concentration Low_Yield->Check_Reagents Check_Overload Reduce Sample Concentration Bad_Peak_Shape->Check_Overload Check_System_Activity Check Inlet Liner & Column Bad_Peak_Shape->Check_System_Activity Check_Deriv Ensure Complete Derivatization Bad_Peak_Shape->Check_Deriv Run_Blank Run Reagent Blank Ghost_Peaks->Run_Blank Change_Septum Replace Septum Ghost_Peaks->Change_Septum Wash_Syringe Improve Syringe Wash Ghost_Peaks->Wash_Syringe

References

Calibration curve issues in Tripentadecanoin quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curves in Tripentadecanoin quantification assays.

Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a this compound calibration curve in a regulated bioanalytical method?

A successful calibration curve must meet specific criteria for linearity, accuracy, and precision, often guided by regulatory bodies like the FDA.[1] The key acceptance criteria are summarized below.

Table 1: FDA Bioanalytical Method Validation Acceptance Criteria

Parameter Acceptance Limit LLOQ-Specific Limit
Correlation Coefficient (r²) Should be ≥ 0.99.[2] Not Applicable
Calibration Standards ≥ 75% of standards must pass. Not Applicable

| Back-Calculated Accuracy | Within ±15% of the nominal concentration.[1] | Within ±20% of the nominal concentration.[1][2] |

LLOQ: Lower Limit of Quantification

Q2: My calibration curve for this compound is non-linear or has a poor correlation coefficient (r² < 0.99). What are the common causes?

Non-linearity is a frequent issue that can stem from standard preparation, instrumental factors, or the sample matrix itself. The most common causes include:

  • Standard Preparation Errors: Inaccurate serial dilutions, poor pipetting technique, or degradation of stock solutions can introduce significant errors. Always verify pipette calibration and use fresh standards.

  • Detector Saturation: At very high concentrations, the instrument's detector can become saturated, causing the response to plateau and deviate from linearity. If this is suspected, extend the calibration range with lower concentration points or dilute highly concentrated samples.

  • Inappropriate Regression Model: While a linear, 1/x, or 1/x² weighted regression is common, your data may be inherently non-linear. Evaluate different regression models, but ensure the chosen model is justified and consistently applied.

  • Matrix Effects (LC-MS/MS): Co-eluting substances from the biological matrix (e.g., plasma, tissue) can suppress or enhance the ionization of this compound, leading to a non-linear response. This is one of the most significant challenges in LC-MS-based bioanalysis.

  • Substrate Depletion (Enzymatic Assays): In colorimetric or fluorometric assays, very high concentrations of triglycerides can lead to the rapid depletion of enzyme substrates, causing the reaction rate to slow and the response to become non-linear.

Q3: How can I identify and mitigate matrix effects in my LC-MS/MS assay?

Matrix effects occur when molecules co-eluting with the analyte interfere with its ionization, causing signal suppression or enhancement. Phospholipids are a common source of matrix effects in biological samples.

Identification:

  • Post-Column Infusion: Infuse a constant flow of this compound solution into the mass spectrometer after the analytical column.

  • Inject a blank, protein-precipitated matrix sample.

  • A dip or peak in the constant signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

Mitigation Strategies:

  • Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to separate this compound from the interfering matrix components.

  • Improve Sample Preparation: Use more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering compounds, particularly phospholipids.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS (e.g., ¹³C-Tripentadecanoin) will co-elute with the analyte and be affected by the matrix in the same way, providing the most accurate correction.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience the same matrix effect.

Q4: My calibration curve is linear, but it has a high y-intercept and does not pass through the origin. What does this indicate?

A significant y-intercept suggests a constant background signal or interference. Potential causes include:

  • System Contamination: The analytical system (e.g., GC inlet, LC column, MS ion source) may be contaminated with this compound or an interfering substance, leading to a signal even in blank injections.

  • Interference in Blank Matrix: The blank matrix used to prepare standards may contain endogenous this compound or a compound that produces an interfering signal.

  • Incorrect Peak Integration: The software may be incorrectly integrating a baseline noise peak or a small interfering peak near the analyte peak. Review the integration parameters carefully.

  • Carryover: Residual sample from a previous high-concentration injection may be carried over into subsequent runs, elevating the baseline. Run several blank injections after the highest calibrator to check for carryover.

Forcing the curve through zero when a significant intercept is present is generally not recommended as it can skew the results for low-concentration samples. The underlying cause of the intercept should be investigated and resolved.

Experimental Protocols & Workflows
Protocol: Preparation of Calibration Standards for GC-MS Analysis

This protocol outlines a general procedure for preparing this compound calibration standards for quantification via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Prepare Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of pure this compound standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., chloroform or hexane) in a Class A volumetric flask. This is your Stock A.

  • Prepare Internal Standard (IS) Stock Solution (1 mg/mL):

    • Use an appropriate internal standard, such as Triheptadecanoin (C17:0 TAG) or a stable isotope-labeled this compound.

    • Prepare a 1 mg/mL stock solution (Stock IS) following the same procedure as in Step 1.

  • Prepare Working Standard & IS Solutions:

    • Create an intermediate stock (Stock B) by diluting Stock A. For example, dilute 1 mL of Stock A to 10 mL with solvent to get a 100 µg/mL solution.

    • Create a working IS solution by diluting Stock IS to a concentration that will yield a robust detector response (e.g., 10 µg/mL).

  • Construct the Calibration Curve:

    • Label a series of vials for each calibration point (e.g., CAL 1 to CAL 8) plus a blank.

    • Add a constant volume of the working IS solution to each vial (e.g., 50 µL).

    • Perform serial dilutions by adding varying volumes of Stock B to the vials. Add solvent to bring each vial to a final, equal volume. This ensures the IS concentration is constant across all points.

Table 2: Example Calibration Standard Preparation Scheme

Standard ID Volume of Stock B (100 µg/mL) Volume of IS (10 µg/mL) Final Volume Final Concentration (µg/mL)
Blank 0 µL 50 µL 1 mL 0
CAL 1 10 µL 50 µL 1 mL 1
CAL 2 25 µL 50 µL 1 mL 2.5
CAL 3 50 µL 50 µL 1 mL 5
CAL 4 100 µL 50 µL 1 mL 10
CAL 5 250 µL 50 µL 1 mL 25

| CAL 6 | 500 µL | 50 µL | 1 mL | 50 |

  • Derivatization (Transesterification):

    • Evaporate the solvent from each vial under a gentle stream of nitrogen.

    • To convert the triglyceride into more volatile fatty acid methyl esters (FAMEs) for GC analysis, add a derivatizing agent (e.g., 200 µL of 2% H₂SO₄ in methanol).

    • Cap the vials tightly and heat at 80°C for 1 hour.

    • Cool, add 500 µL of saturated NaCl solution and 500 µL of hexane. Vortex to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer to a new autosampler vial for injection.

Visualizations

G start Poor Calibration Curve (r² < 0.99 or Poor Accuracy) check_prep Review Standard Preparation Protocol start->check_prep check_instrument Investigate Instrument Performance start->check_instrument check_integration Verify Peak Integration start->check_integration prep_issue Dilution Error? Degradation? Pipetting Error? check_prep->prep_issue Potential Causes instrument_issue Detector Saturation? Carryover? Contamination? check_instrument->instrument_issue Potential Causes integration_issue Incorrect Baseline? Split Peak? check_integration->integration_issue Potential Causes solve_prep Prepare Fresh Standards Verify Pipettes prep_issue->solve_prep Solution solve_instrument Extend Range (Lower Conc.) Clean System / Run Blanks instrument_issue->solve_instrument Solution solve_integration Adjust Integration Parameters integration_issue->solve_integration Solution end_node Re-run Calibration & Evaluate solve_prep->end_node solve_instrument->end_node solve_integration->end_node G prep_stock 1. Prepare Stock & IS Solutions prep_cal 2. Create Serial Dilutions (Calibration Standards) prep_stock->prep_cal add_is 3. Add Internal Standard (IS) to all Vials prep_cal->add_is process 4. Sample Processing (e.g., Derivatization) add_is->process analyze 5. Instrument Analysis (GC-MS or LC-MS/MS) process->analyze integrate 6. Integrate Peaks (Analyte & IS) analyze->integrate calculate 7. Calculate Response Ratio (Analyte Area / IS Area) integrate->calculate plot 8. Plot Response Ratio vs. Concentration calculate->plot evaluate 9. Evaluate Curve (Linearity, Accuracy) plot->evaluate G tg This compound (C15:0 TAG) glycerol Glycerol Backbone tg->glycerol is composed of fa1 Pentadecanoic Acid (C15:0) tg->fa1 is composed of fa2 Pentadecanoic Acid (C15:0) tg->fa2 is composed of fa3 Pentadecanoic Acid (C15:0) tg->fa3 is composed of

References

Minimizing contamination in the analysis of low-level Tripentadecanoin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during the analysis of low-level tripentadecanoin.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in low-level this compound analysis?

A1: Contamination in trace-level lipid analysis is a significant challenge and can originate from multiple sources. It is crucial to consider the entire analytical workflow, from sample handling to data acquisition. The most common sources include:

  • Laboratory Environment: Airborne dust is a primary carrier for contaminants like keratin (from skin and hair) and phthalates.[1][2][3] Working in a clean environment, such as a laminar flow hood, can help minimize this exposure.[2]

  • Analyst: Skin cells, hair, and residues from personal care products (e.g., hand creams, soaps) can introduce contaminants like keratin and polyethylene glycol (PEG).[1] Always wearing powder-free nitrile gloves and changing them frequently is a critical preventative measure.

  • Labware (Glassware & Plasticware): Plastic labware is a significant source of leachable contaminants, including plasticizers (e.g., phthalates) and polymer additives that can interfere with lipid analysis. While glass is generally preferred, it can also harbor residues if not cleaned properly. Using dedicated, rigorously cleaned borosilicate glassware is recommended.

  • Solvents and Reagents: Impurities in solvents, even in high-purity grades, can be a source of contamination. Detergents used for cleaning can leave PEG residues, which are difficult to remove and can suppress analyte signals in mass spectrometry. It is best practice to use LC-MS grade solvents and prepare fresh aqueous mobile phases daily to prevent microbial growth.

  • Analytical Instrumentation: The instrument itself can be a source of contamination. Common culprits include column bleed, residue in the injection port, and leaching from septa and vial caps.

Q2: Should I use plastic or glassware for sample preparation and storage of this compound?

A2: For trace-level analysis of lipids like this compound, borosilicate glassware with PTFE-lined caps is strongly recommended over plasticware . Plastic materials can leach a wide variety of compounds, including plasticizers and surfactants, which can co-elute with analytes of interest or cause ion suppression in mass spectrometry.

A study comparing contaminants from different labware found a stark difference between polypropylene tubes and borosilicate glass. If plasticware is unavoidable, it is advisable to pre-rinse it with the analysis solvent to remove surface contaminants.

Q3: I'm observing unexpected peaks in my blank runs. How can I identify the source of the contamination?

A3: Identifying the source of contamination requires a systematic approach. Running various types of blanks is essential for troubleshooting.

  • Analyze a Solvent Blank: Inject the pure solvent used for your mobile phase and sample dissolution directly into the instrument. If the contaminant peak is present, the issue is likely with your solvent or the instrument itself (e.g., contaminated tubing, injector).

  • Analyze a Method Blank: Process a sample that contains all reagents and goes through the entire extraction and preparation procedure but without the analyte. If the peak appears here but not in the solvent blank, the contamination is being introduced during sample preparation from reagents, labware, or the environment.

  • Systematic Elimination: Methodically check each component of your workflow. Use a fresh bottle of solvent, re-clean glassware using a rigorous protocol, and use new vials and caps to isolate the source.

  • Consult Contaminant Databases: Compare the mass-to-charge ratio (m/z) of the unknown peak with known mass spectrometry contaminants listed in online resources.

Q4: How can I prevent contamination from my LC/MS system's mobile phase?

A4: The mobile phase is a common source of background noise and contamination. To minimize this:

  • Use High-Purity Solvents: Always use the highest quality solvents available, such as LC-MS or HPLC grade.

  • Prepare Fresh Aqueous Phases: Prepare aqueous mobile phases fresh daily and filter them to prevent microbial growth, which can block filters and columns.

  • Avoid Topping Off Bottles: Never top off a solvent reservoir by pouring the remainder of an old bottle into a new one, as this can transfer contaminants.

  • Use Clean Glass Reservoirs: Store mobile phases in clean borosilicate glass reservoirs and keep them covered to prevent airborne contaminants from entering.

  • Use Minimal Additives: Use the lowest concentration of mobile phase additives (e.g., formic acid) necessary for good chromatography.

Troubleshooting Guides

This section provides structured guidance for specific issues encountered during the analysis of low-level this compound.

Issue: High Background Noise or "Ghost Peaks" in Chromatograms
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase/Solvents 1. Prepare fresh aqueous mobile phase.2. Purge the system with the new mobile phase.3. If the issue persists, open a new bottle of organic solvent from a different lot number.
Sample Carryover 1. Inject a series of blank samples after a high-concentration sample to check for carryover.2. Implement a robust needle wash protocol on the autosampler, using a strong solvent.3. If necessary, clean the injection port and syringe.
Contaminated Labware 1. Re-clean all glassware using the rigorous protocol outlined below.2. If using plasticware, switch to borosilicate glass or, at minimum, use new plasticware from an unopened package.
System Contamination 1. Flush the entire LC system with a sequence of solvents (e.g., isopropanol, methanol, water) to remove buildup.2. Replace the injection port liner and septum.3. If column bleed is suspected, bake out the column according to the manufacturer's instructions or replace it.

Quantitative Data on Contamination Sources

Summarized data from scientific literature highlights the impact of labware choice and cleaning procedures on contamination levels.

Table 1: Comparison of Contaminants from Polypropylene vs. Borosilicate Glass Labware

Labware TypeNumber of Contaminant m/z's IntroducedKey Contaminants Identified
Polypropylene Microcentrifuge Tubes847Primary amides and fatty acid surfactants, some identical to endogenous lipids.
Borosilicate Glassware with PTFE-lined Caps98Fewer overall contaminants compared to plastic.

Table 2: Effect of Labware Material on Fatty Acid Contamination Levels

Method / Material UsedPalmitic Acid (C16:0) Contamination (ppm)Stearic Acid (C18:0) Contamination (ppm)
Original Method (Plastic Syringe)6.6 ± 1.28.9 ± 2.1
New Method (Glass Syringe)2.6 ± 0.91.9 ± 0.8
Data adapted from a study on fatty acid analysis of atmospheric particulate matter, demonstrating a significant reduction in background contamination by switching from plastic to glass syringes.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Lipid Analysis

This multi-step protocol is designed to minimize organic and inorganic residues on glassware used for low-level this compound analysis.

  • Mechanical Removal: Immediately after use, rinse glassware three times with the last solvent used to remove the bulk of any residues.

  • Detergent Wash: Wash thoroughly with a laboratory-grade, phosphate-free detergent. Scrub with brushes if necessary.

  • Tap Water Rinse: Rinse profusely with warm tap water at least five times to remove all detergent.

  • Deionized Water Rinse: Rinse a minimum of five times with high-purity deionized water.

  • Acid Soak (Optional but Recommended): For new glassware or to remove stubborn trace contaminants, soak all items in a dilute acid bath (e.g., 0.5-10% nitric acid) for at least 4 hours or overnight.

  • Final High-Purity Water Rinse: After the acid soak, rinse profusely (at least 5 times) with the highest quality reagent water available.

  • Solvent Rinse: Perform a final rinse with a high-purity solvent such as HPLC-grade acetone or hexane to remove any remaining organic residues and facilitate drying.

  • Drying and Storage: Air-dry in a clean, dust-free environment (like a covered rack) or in an oven. Once clean and dry, immediately cover the glassware openings with clean aluminum foil and store in a dedicated, enclosed cabinet labeled "For Trace Lipid Analysis Only" to prevent re-contamination.

Visualizations

The following diagrams illustrate key workflows and logical processes for minimizing and troubleshooting contamination.

Experimental Workflow cluster_prep Sample Preparation (in Laminar Flow Hood) Solvents Use High-Purity Solvents & Reagents Glassware Use Rigorously Cleaned Glassware Extraction Lipid Extraction Analysis LC/MS Analysis Extraction->Analysis Start Start: Sample Collection Start->Solvents Collection_Note Use Pre-Cleaned Glass Vials w/ PTFE-lined Caps Start->Collection_Note Blanks_Note Run Method Blanks & Solvent Blanks Analysis->Blanks_Note End End: Data Review Analysis->End

Caption: Workflow for minimizing contamination during sample preparation.

Troubleshooting Workflow Start Unexpected Peak in Chromatogram Blank_Check Is peak present in the Method Blank? Start->Blank_Check Solvent_Check Is peak present in the Solvent Blank? Blank_Check->Solvent_Check Yes Source1 Source: Sample Matrix or Carryover Blank_Check->Source1 No Source2 Source: Sample Prep (Reagents, Labware, Environment) Solvent_Check->Source2 No Source3 Source: Solvents, Mobile Phase, or LC/MS System Solvent_Check->Source3 Yes

Caption: Decision tree for troubleshooting contamination sources.

References

Validation & Comparative

Tripentadecanoin vs. Triheptanoin: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, particularly concerning disorders of fatty acid oxidation and energy metabolism, odd-chain fatty acid triglycerides have emerged as promising therapeutic agents. This guide provides an objective comparison of two such compounds: Tripentadecanoin (C15:0 triglyceride) and Triheptanoin (C7:0 triglyceride), aimed at researchers, scientists, and drug development professionals. While both are odd-chain triglycerides, the body of research, established applications, and clinical validation differ significantly between them.

At a Glance: Key Differences

FeatureThis compoundTriheptanoin
Primary Research Focus Neurodegenerative diseases, general metabolic healthLong-chain fatty acid oxidation disorders (LC-FAOD)
Constituent Fatty Acid Pentadecanoic Acid (C15:0)Heptanoic Acid (C7:0)
Primary Mechanism Anti-inflammatory, AMPK activation, mTOR inhibitionAnaplerosis (replenishing TCA cycle intermediates)
Clinical Status Investigational (for C15:0 in metabolic health)FDA-approved for LC-FAOD (as Dojolvi®)

Metabolic Pathways and Mechanism of Action

Both this compound and Triheptanoin are metabolized to their constituent odd-chain fatty acids, which then undergo β-oxidation. A key distinction lies in the end products of this process. The metabolism of even-chain fatty acids yields only acetyl-CoA, whereas odd-chain fatty acids produce both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process of replenishing TCA cycle intermediates is known as anaplerosis.[1]

Triheptanoin has been extensively studied for its anaplerotic properties in conditions where energy production from long-chain fatty acids is impaired.[2] The provision of heptanoate-derived acetyl-CoA and propionyl-CoA helps to bypass the metabolic block in LC-FAODs and restore energy production.[3]

The anaplerotic potential of pentadecanoic acid from this compound is also recognized, as its metabolism similarly yields propionyl-CoA.[1] However, the primary focus of recent research on pentadecanoic acid has been on its role in activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), pathways central to cellular energy homeostasis and longevity.[4] Pentadecanoic acid has also been shown to have anti-inflammatory and antifibrotic properties.

cluster_this compound This compound Metabolism cluster_triheptanoin Triheptanoin Metabolism This compound This compound (C15:0 Triglyceride) Pentadecanoic_Acid Pentadecanoic Acid (C15:0) This compound->Pentadecanoic_Acid Propionyl_CoA_P Propionyl-CoA Pentadecanoic_Acid->Propionyl_CoA_P β-oxidation Acetyl_CoA_P Acetyl-CoA Pentadecanoic_Acid->Acetyl_CoA_P β-oxidation AMPK AMPK Activation Pentadecanoic_Acid->AMPK mTOR mTOR Inhibition Pentadecanoic_Acid->mTOR TCA_Cycle_P TCA Cycle Propionyl_CoA_P->TCA_Cycle_P -> Succinyl-CoA Triheptanoin Triheptanoin (C7:0 Triglyceride) Heptanoic_Acid Heptanoic Acid (C7:0) Triheptanoin->Heptanoic_Acid Propionyl_CoA_H Propionyl-CoA Heptanoic_Acid->Propionyl_CoA_H β-oxidation Acetyl_CoA_H Acetyl-CoA Heptanoic_Acid->Acetyl_CoA_H β-oxidation TCA_Cycle_H TCA Cycle (Anaplerosis) Propionyl_CoA_H->TCA_Cycle_H -> Succinyl-CoA

Metabolic Fates of this compound and Triheptanoin.

Comparative Efficacy from Clinical Trials

Direct comparative clinical trials between this compound and Triheptanoin for any metabolic disorder have not been conducted. The available data comes from separate studies investigating each compound in different contexts.

Triheptanoin in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

Triheptanoin is an FDA-approved medical food for the treatment of LC-FAOD. Several clinical studies have demonstrated its efficacy in reducing the frequency and duration of major clinical events (MCEs), such as rhabdomyolysis, hypoglycemia, and cardiomyopathy.

Table 1: Summary of Key Clinical Trial Data for Triheptanoin in LC-FAOD

StudyDesignNumber of PatientsKey Outcomes
CL201 (Open-label, Phase 2) Single-arm, open-label vs. retrospective period29- 48.1% decrease in mean annualized MCE rate (p=0.021). - 50.3% decrease in mean annualized MCE duration (p=0.028).
CL202 (Open-label, long-term extension) Open-label extension94- Triheptanoin-naïve cohort (n=33): 86% reduction in median MCE rate (2.00 to 0.28 events/year, p=0.0343). - CL201 rollover cohort (n=24): 43% reduction in mean MCE rate (1.76 to 1.00 events/year, p=0.0347).
Gillingham et al. (2017) Double-blind, randomized controlled trial vs. Trioctanoin (C8)32- 7.4% increase in left ventricular ejection fraction (p=0.046). - 20% decrease in left ventricular wall mass (p=0.041).
Retrospective Chart Review (Vockley et al., 2015) Retrospective20- 67% decrease in mean hospitalization days per year (p=0.0242). - 96% decrease in hypoglycemia event rate per year (p=0.0091).
Pentadecanoic Acid (C15:0) in Metabolic Health

Research on this compound in metabolic disorders is in its infancy. However, studies on its constituent fatty acid, pentadecanoic acid (C15:0), suggest potential benefits for general metabolic health.

Table 2: Summary of a Key Clinical Trial for Pentadecanoic Acid (C15:0) Supplementation

StudyDesignNumber of ParticipantsKey Outcomes
Schwimmer et al. (2024) Single-center, double-blind, randomized, controlled trial vs. placebo30 young adults with overweight or obesity- Significant increase in circulating C15:0 levels (1.88 µg/mL greater than placebo, p=0.003). - In participants with a post-treatment C15:0 level >5 µg/mL: - Significant decrease in alanine aminotransferase (-29 U/L, p=0.001). - Significant decrease in aspartate aminotransferase (-6 U/L, p=0.014). - Significant increase in hemoglobin (0.60 g/dL, p=0.010).

Experimental Protocols

Triheptanoin Clinical Trial (CL201) Workflow

The UX007-CL201 study was a single-arm, open-label Phase 2 trial that evaluated the safety and efficacy of Triheptanoin over 78 weeks compared to a retrospective 78-week period where patients were on standard dietary management.

cluster_workflow Triheptanoin CL201 Study Workflow start Patient Enrollment (LC-FAOD diagnosis) retrospective Retrospective Data Collection (78 weeks) - Major Clinical Events (MCEs) - Standard Dietary Management start->retrospective treatment Triheptanoin Treatment (78 weeks) - Target dose: 25-35% of daily caloric intake retrospective->treatment Initiate Triheptanoin data_collection Prospective Data Collection - MCE Rate and Duration - Safety Assessments - Diet Diaries treatment->data_collection analysis Comparative Analysis (Triheptanoin vs. Pre-treatment) data_collection->analysis end Primary Efficacy and Safety Endpoints analysis->end

Workflow of the Triheptanoin CL201 Clinical Trial.
Pentadecanoic Acid (C15:0) Supplementation Study Protocol

This was a single-center, double-blind, randomized, controlled trial to assess the impact of daily C15:0 supplementation over 12 weeks in young adults with overweight or obesity.

cluster_workflow Pentadecanoic Acid (C15:0) Supplementation Study Protocol start Participant Screening (Overweight/Obese Young Adults) baseline Baseline Measurements - Plasma C15:0 levels - Clinical indices (liver enzymes, etc.) start->baseline randomization Randomization (1:2 ratio) placebo_group Placebo Group (n=10) - Daily placebo for 12 weeks randomization->placebo_group c15_group C15:0 Group (n=20) - 200 mg C15:0 daily for 12 weeks randomization->c15_group follow_up 12-Week Follow-up - Repeat measurements placebo_group->follow_up c15_group->follow_up baseline->randomization analysis Data Analysis - Change in plasma C15:0 - Safety and tolerability - Markers of physiologic response follow_up->analysis end Study Endpoints analysis->end

Protocol for the C15:0 Supplementation Clinical Trial.

Conclusion

This compound, on the other hand, is a compound with a different research trajectory. While its constituent fatty acid, pentadecanoic acid, demonstrates potential for improving general metabolic health through mechanisms like AMPK activation and has shown some positive effects in an early-stage clinical trial, its application in specific metabolic disorders is yet to be explored. The primary therapeutic focus for this compound itself currently lies in the field of neurodegenerative diseases.

For researchers and drug development professionals, the choice between these two molecules depends heavily on the specific metabolic condition and the therapeutic goal. Triheptanoin represents a targeted, clinically validated approach for specific inborn errors of metabolism. This compound and its constituent fatty acid, C15:0, represent an emerging area of research with broader potential applications in metabolic health that warrant further investigation. Direct comparative studies are necessary to delineate the relative efficacy and mechanisms of these two odd-chain triglycerides in various metabolic contexts.

References

A Comparative Analysis of Tripentadecanoin and Palmitic Acid Metabolism for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic fates of odd- and even-chain saturated fatty acids, this guide offers a comparative analysis of tripentadecanoin (a triglyceride of pentadecanoic acid, C15:0) and palmitic acid (C16:0). Understanding the distinct metabolic pathways of these fatty acids is crucial for researchers in nutrition, metabolic diseases, and drug development.

This comparison guide synthesizes experimental data to objectively evaluate the metabolic differences between these two fatty acids, from their initial breakdown to their ultimate cellular fates.

Key Metabolic Differences at a Glance

The metabolism of fatty acids primarily occurs through β-oxidation in the mitochondria to produce energy in the form of ATP. While both this compound and palmitic acid are saturated fatty acids, their metabolism diverges due to the odd versus even number of carbon atoms in their acyl chains. This fundamental structural difference leads to distinct metabolic end products and subsequent physiological effects.

Palmitic acid, an even-chain fatty acid, is completely oxidized into acetyl-CoA molecules, which then enter the citric acid cycle (TCA cycle).[1] In contrast, the β-oxidation of pentadecanoic acid, an odd-chain fatty acid derived from this compound, yields acetyl-CoA and one molecule of propionyl-CoA.[2] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the TCA cycle, through a process known as anaplerosis. This replenishment of TCA cycle intermediates can have significant implications for cellular energy metabolism and related signaling pathways.

Quantitative Comparison of Metabolic Parameters

The following table summarizes key quantitative data from studies comparing the metabolism of odd- and even-chain fatty acids.

Metabolic Parameter This compound (Pentadecanoic Acid) Palmitic Acid Experimental Model Key Findings
Cardiac Uptake High (4.4% dose/g for I-PPA, a C15:0 analog)High (2.8% dose/g)Murine tissuesBoth fatty acids show significant uptake by the heart.[3]
Fat Oxidation Rate Potentially lowerHigherHuman adultsIncreased dietary palmitic acid has been shown to decrease overall fat oxidation and daily energy expenditure.[4]
Tissue Accumulation Higher accumulation in epididymal fatLower accumulation in epididymal fatMiceOdd-numbered fatty acids may be less favorable substrates for β-oxidation, leading to greater storage.
Incorporation into Lipids Data not specific for C15:0Less incorporated into triacylglycerol and more into phospholipids in human myotubes compared to oleic acid.Human myotubesSuggests differential partitioning of fatty acids into complex lipids.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess fatty acid metabolism.

Stable Isotope Tracing

This powerful technique allows for the in vivo tracking of fatty acid metabolism.

  • Principle: A stable isotope-labeled fatty acid (e.g., ¹³C-palmitate or a ¹³C-labeled pentadecanoic acid) is administered to an organism or cultured cells. The incorporation of the isotope into downstream metabolites is then traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Protocol Outline:

    • Tracer Administration: The labeled fatty acid is introduced via infusion, ingestion, or addition to cell culture media.

    • Sample Collection: Biological samples (blood, tissue, or cell lysates) are collected at various time points.

    • Metabolite Extraction: Lipids and other metabolites are extracted from the samples.

    • Derivatization: Fatty acids are often derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility for gas chromatography (GC).

    • Mass Spectrometry Analysis: The isotopic enrichment of the fatty acid and its metabolites is quantified using GC-MS or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: Metabolic flux rates are calculated based on the isotopic enrichment data.

Extracellular Flux Analysis (Seahorse Assay)

This in vitro method measures the rate of fatty acid oxidation (FAO) in live cells in real-time.

  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration. By providing specific fatty acids as substrates, the reliance of cells on FAO can be determined.

  • Protocol Outline:

    • Cell Seeding: Cells are seeded in a Seahorse XF microplate.

    • Substrate Addition: A substrate-limited medium is used, followed by the addition of the fatty acid of interest (e.g., palmitate-BSA conjugate or a pentadecanoic acid-BSA conjugate).

    • Inhibitor Injections: Specific inhibitors of fatty acid transport (e.g., etomoxir, which inhibits CPT1) and mitochondrial respiration are injected sequentially to dissect the components of OCR.

    • Data Acquisition: The Seahorse analyzer records real-time changes in OCR.

    • Data Analysis: The contribution of FAO to the total OCR is calculated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

This analytical technique is used to separate and quantify different fatty acids in a biological sample.

  • Principle: Fatty acids are first extracted and converted into volatile derivatives, which are then separated by gas chromatography based on their boiling points and polarity. The mass spectrometer then identifies and quantifies the individual fatty acids.

  • Protocol Outline:

    • Lipid Extraction: Total lipids are extracted from the sample using a solvent mixture (e.g., chloroform:methanol).

    • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids, which are then derivatized to FAMEs.

    • GC-MS Analysis: The FAMEs are injected into the GC-MS system for separation and detection.

    • Data Analysis: The abundance of each fatty acid is determined by comparing its peak area to that of an internal standard.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed.

Fatty_Acid_Metabolism cluster_this compound This compound Metabolism cluster_Palmitic_Acid Palmitic Acid Metabolism This compound This compound Pentadecanoyl-CoA Pentadecanoyl-CoA This compound->Pentadecanoyl-CoA Beta_Oxidation_Odd Beta_Oxidation_Odd Pentadecanoyl-CoA->Beta_Oxidation_Odd β-Oxidation Acetyl-CoA_Odd Acetyl-CoA_Odd Beta_Oxidation_Odd->Acetyl-CoA_Odd 7 cycles Propionyl-CoA Propionyl-CoA Beta_Oxidation_Odd->Propionyl-CoA TCA_Cycle_Odd TCA Cycle Acetyl-CoA_Odd->TCA_Cycle_Odd enters Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Anaplerosis Succinyl-CoA->TCA_Cycle_Odd enters ATP_Production_Odd ATP TCA_Cycle_Odd->ATP_Production_Odd generates Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Beta_Oxidation_Even Beta_Oxidation_Even Palmitoyl-CoA->Beta_Oxidation_Even β-Oxidation Acetyl-CoA_Even Acetyl-CoA_Even Beta_Oxidation_Even->Acetyl-CoA_Even 8 cycles TCA_Cycle_Even TCA Cycle Acetyl-CoA_Even->TCA_Cycle_Even enters ATP_Production_Even ATP TCA_Cycle_Even->ATP_Production_Even generates

Figure 1. Comparative metabolic pathways of this compound and palmitic acid.

Experimental_Workflow cluster_Stable_Isotope_Tracing Stable Isotope Tracing Workflow cluster_Seahorse Seahorse XF Assay Workflow Tracer_Admin Tracer Administration (¹³C-labeled Fatty Acid) Sample_Collection Sample Collection (Blood, Tissue) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Derivatization Derivatization (FAMEs) Metabolite_Extraction->Derivatization GC_MS_Analysis GC-MS/LC-MS Analysis Derivatization->GC_MS_Analysis Flux_Analysis Metabolic Flux Analysis GC_MS_Analysis->Flux_Analysis Cell_Seeding Cell Seeding Substrate_Addition Substrate Addition (Fatty Acid-BSA) Cell_Seeding->Substrate_Addition Inhibitor_Injection Inhibitor Injections (e.g., Etomoxir) Substrate_Addition->Inhibitor_Injection OCR_Measurement Real-time OCR Measurement Inhibitor_Injection->OCR_Measurement FAO_Calculation FAO Rate Calculation OCR_Measurement->FAO_Calculation

References

Validating Tripentadecanoin as a Reliable Biomarker for Long-Term Dairy Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tripentadecanoin, and its resulting fatty acid pentadecanoic acid (C15:0), as a biomarker for long-term dairy intake against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid in the objective assessment of its utility in research and clinical settings.

Executive Summary

The accurate assessment of long-term dietary habits is crucial in nutritional epidemiology and the development of therapeutic interventions. Self-reported dietary information is often subject to recall bias and inaccuracies. Therefore, objective biomarkers are essential for validating dietary intake. Pentadecanoic acid (C15:0), a saturated fatty acid primarily derived from the digestion of this compound found in dairy fat, has emerged as a promising biomarker for long-term dairy consumption. This guide evaluates the evidence supporting C15:0 and compares it with other potential dairy intake biomarkers, including heptadecanoic acid (C17:0), trans-palmitoleic acid (t16:1n-7), and myristic acid (C14:0).

Comparison of Biomarkers for Dairy Intake

The utility of a dietary biomarker is determined by its specificity, dose-response relationship with intake, and its reflection of long-term dietary patterns. The following tables summarize the quantitative data from various studies validating and comparing C15:0 with other fatty acids as biomarkers for dairy intake.

Table 1: Correlation between Biomarker Levels and Self-Reported Dairy Fat Intake

BiomarkerTissue/FluidCorrelation Coefficient (r)Study Population/Notes
Pentadecanoic acid (C15:0) Plasma/Serum0.20 - 0.33[1]General population, reflects both total and high-fat dairy intake.
Adipose Tissue0.45 - 0.74Reflects long-term intake over months to years.
Dried Blood SpotsPositive association with high-fat dairyFood4Me Study (n=1180) across seven countries.[2][3]
Heptadecanoic acid (C17:0) Plasma/Serum0.10 - 0.19[1]Weaker correlation than C15:0; potential confounding from fish intake.[4]
Adipose TissueGenerally weaker correlation than C15:0Reflects long-term intake.
trans-Palmitoleic acid (t16:1n-7) Plasma/Serum0.21Associated with high-fat dairy product intake.
Myristic acid (C14:0) Plasma/Serum0.15 - 0.16Weaker association; can be endogenously synthesized.
Adipose TissueValidated as a biomarker for dairy fat intake.

Table 2: Performance Characteristics of Pentadecanoic Acid (C15:0) as a Dairy Intake Biomarker

Performance MetricFindingSource
Dose-Response A single oral dose of 35 mg/kg C15:0 in a rodent model resulted in plasma concentrations between 2.5 to 5 µg/ml from 1 to 8 hours post-dose.Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?
Sensitivity/Specificity C15:0 showed a good ability to distinguish between low and high consumers of high-fat dairy products in a multi-population cohort.Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study
Temporal Reflection Adipose tissue C15:0 is considered a biomarker for long-term intake (months to years), while plasma/serum levels reflect more recent intake (weeks).Multiple sources
Confounding Factors While primarily from dairy, trace amounts of C15:0 can be found in some fish and plants, and there is evidence of minor endogenous synthesis.Biomarkers of dairy fat

Experimental Protocols

Accurate measurement of fatty acid biomarkers is critical for their validation and use in research. The following section details a standard methodology for the analysis of fatty acids in human plasma using gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Preparation
  • Blood Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Lipid Extraction (Folch Method)
  • Sample Aliquoting: Thaw frozen plasma samples on ice. Pipette 100 µL of plasma into a glass tube.

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., deuterated C15:0) to each sample for quantification.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Lipid Layer Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

Fatty Acid Methylation (FAMEs Synthesis)
  • Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol to the dried lipid extract.

  • Incubation: Tightly cap the tubes and heat at 100°C for 60 minutes in a heating block or water bath. This process converts the fatty acids to their volatile methyl ester derivatives (FAMEs).

  • Cooling: Allow the tubes to cool to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of distilled water, vortex, and centrifuge to separate the layers.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-FATWAX UI capillary column (30 m x 0.25 mm, 0.25 µm) or similar polar column suitable for FAMEs separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.

    • Ramp 3: Increase to 320°C at 20°C/min, hold for 12 minutes.

  • Injector: Splitless mode at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Scan mode or selected ion monitoring (SIM) for targeted quantification.

Biological Pathways and Mechanisms

The biological activity of pentadecanoic acid (C15:0) following the digestion of this compound is an area of active research. Understanding these pathways is crucial for interpreting the link between dairy intake and health outcomes.

Digestion and Metabolism of this compound

This compound, as a triglyceride, undergoes digestion primarily in the small intestine. Pancreatic lipase hydrolyzes the ester bonds, releasing two molecules of pentadecanoic acid and one molecule of 2-pentadecanoyl-glycerol. These are then absorbed by the enterocytes. Inside the enterocytes, they are re-esterified back into triglycerides and packaged into chylomicrons, which are then released into the lymphatic system and subsequently enter the bloodstream.

Tripentadecanoin_Metabolism This compound This compound (in small intestine) C15_0_Mono 2-Pentadecanoyl-glycerol + 2 Pentadecanoic Acid (C15:0) This compound->C15_0_Mono Hydrolysis PancreaticLipase Pancreatic Lipase PancreaticLipase->this compound Enterocyte Enterocyte (Intestinal Wall) C15_0_Mono->Enterocyte Absorption Reesterification Re-esterification Enterocyte->Reesterification Chylomicrons Chylomicrons Reesterification->Chylomicrons Lymphatics Lymphatic System Chylomicrons->Lymphatics Secretion Bloodstream Bloodstream Lymphatics->Bloodstream

Caption: Digestion and absorption of this compound.

Pentadecanoic Acid (C15:0) Signaling Pathways

Recent studies have shown that C15:0 is not merely a passive biomarker but an active fatty acid with potential health benefits. It has been identified as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus C15_0 Pentadecanoic Acid (C15:0) PPAR PPARα / PPARδ C15_0->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicRegulation ↑ Fatty Acid Oxidation ↓ Inflammation TargetGenes->MetabolicRegulation

Caption: PPARα/δ activation by pentadecanoic acid.

Conclusion

Pentadecanoic acid (C15:0), derived from this compound, stands out as a reliable biomarker for long-term high-fat dairy intake, demonstrating stronger correlations and better performance characteristics compared to other fatty acid candidates. Its measurement in adipose tissue provides a long-term perspective, while plasma or serum levels offer insights into more recent consumption. The detailed experimental protocol provided here offers a standardized approach for its quantification. Furthermore, the emerging understanding of C15:0's role in activating PPAR signaling pathways suggests that its significance may extend beyond being a mere biomarker to having direct physiological effects. Researchers and drug development professionals can confidently utilize C15:0 as an objective measure to validate dairy intake in their studies, thereby strengthening the evidence base for diet-disease relationships and the impact of dietary interventions.

References

Cross-Validation of Analytical Methods for Tripentadecanoin Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate measurement of Tripentadecanoin is critical for a variety of applications, from metabolic research to the quality control of pharmaceutical and nutraceutical products. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and comparability of experimental data. This guide provides an objective comparison of the primary analytical techniques used for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This comparison delves into the performance characteristics of each method, supported by representative experimental data. Detailed protocols for each key experiment are provided to facilitate methodological evaluation and implementation.

Data Presentation: A Comparative Analysis of Quantitative Methods

The performance of an analytical method is defined by several key validation parameters. The following tables summarize typical quantitative data for the analysis of this compound and similar triglycerides using GC-MS, LC-MS (with a common detector, the Evaporative Light Scattering Detector - ELSD), and quantitative NMR (qNMR). It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and protocol optimizations.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile fatty acid methyl esters (FAMEs) derived from this compound, followed by mass analysis.Separation of the intact this compound molecule in the liquid phase, followed by universal detection based on light scattering.Measurement of the nuclear magnetic resonance signal from protons in the this compound molecule, which is directly proportional to the number of nuclei.
Analyte Pentadecanoic Acid Methyl EsterIntact this compoundIntact this compound
Linearity (r²) > 0.99[1]> 0.997[2]Not applicable (Direct quantification)
Limit of Detection (LOD) 0.075% (weight basis for similar analytes)[3]0.02 - 0.04 µg[2]Dependent on concentration and instrument sensitivity
Limit of Quantification (LOQ) 0.5488 µg/mL (for similar analytes)[1]0.04 - 0.10 µgDependent on concentration and instrument sensitivity
Accuracy (% Recovery) > 70%92.9% - 108.5%Typically high, as it can be a primary ratio method
Precision (% RSD) < 10%< 5%< 2%
Sample Preparation Requires hydrolysis and derivatization (transesterification)Simple dilutionSimple dissolution in a deuterated solvent
Analysis Time 15 - 30 minutes15 - 30 minutes< 15 minutes per sample

Experimental Protocols: Detailed Methodologies

Reproducibility and accuracy are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the quantification of this compound using GC-MS, HPLC-ELSD, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires the conversion of this compound to its more volatile fatty acid methyl esters (FAMEs) prior to analysis.

1. Sample Preparation and Transesterification:

  • Accurately weigh approximately 10-25 mg of the sample (e.g., oil, lipid extract) into a screw-cap glass tube.

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate) for accurate quantification.

  • Add 1 mL of 0.5 M NaOH in methanol to hydrolyze the triglyceride. Heat at 100°C for 10 minutes.

  • Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v). Heat again at 100°C for 5 minutes to methylate the fatty acids.

  • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890 GC or equivalent.

  • Column: Zebron, ZD-1HT Inferno capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C, operated in splitless mode.

  • Oven Temperature Program: Initial temperature of 40°C for 0.5 min, ramp at 50°C/min to 150°C, then 8°C/min to 310°C, and finally 4°C/min to 360°C, hold for 30 min.

  • MS System: Agilent 5973 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of pentadecanoic acid methyl ester.

3. Quantification:

  • A calibration curve is constructed by analyzing standards of known concentrations of pentadecanoic acid methyl ester with the internal standard.

  • The amount of this compound in the original sample is calculated from the quantified amount of its constituent fatty acid, accounting for stoichiometry.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Method

This method allows for the analysis of the intact this compound molecule.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and acetone) to a known concentration.

  • Filter the sample solution through a 0.45 µm filter prior to injection.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a quaternary pump, autosampler, and column oven.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or similar reverse-phase column.

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Acetone (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Nitrogen Gas Pressure: 3.5 bar.

3. Quantification:

  • Prepare a series of this compound standards of known concentrations.

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR offers a direct and often calibration-free method for quantification.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a volumetric flask.

  • Transfer an aliquot of the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 32 scans).

    • Pulse Width: A calibrated 90° pulse.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved signal of this compound (e.g., the glyceryl CH protons or the terminal methyl protons of the fatty acid chains) and a signal from the internal standard.

  • The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization: Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows for each method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing IS_Addition Internal Standard Addition Sample->IS_Addition Hydrolysis Hydrolysis (NaOH/Methanol) IS_Addition->Hydrolysis Methylation Methylation (BF3/Methanol) Hydrolysis->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Nebulization Nebulization Separation->Nebulization Detection Evaporative Light Scattering Detection Nebulization->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Caption: Experimental workflow for HPLC-ELSD analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification Sample Sample & Internal Standard Weighing Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Data Acquisition (1H NMR) Transfer->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Experimental workflow for qNMR analysis of this compound.

Conclusion: Method Selection Considerations

The choice of the optimal analytical method for this compound measurement depends on the specific requirements of the study.

  • GC-MS is a highly sensitive and specific method, particularly well-suited for the analysis of complex matrices where the fatty acid profile is of interest. However, it requires a more laborious sample preparation involving derivatization.

  • HPLC-ELSD offers a direct measurement of the intact this compound molecule with simpler sample preparation. Its universal detection is advantageous, though it may have a non-linear response that requires careful calibration.

  • qNMR is a powerful technique for direct and accurate quantification without the need for a specific this compound reference standard for calibration (when using an internal standard). It is non-destructive and provides structural information, but may have lower sensitivity compared to mass spectrometry-based methods.

By understanding the principles, performance characteristics, and experimental workflows of these analytical techniques, researchers can make an informed decision to ensure the generation of high-quality, reliable, and comparable data for their this compound analyses.

References

A Comparative Analysis of the Metabolic Fates of Tripentadecanoin and Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways and ultimate fates of two distinct fatty acid sources: tripentadecanoin, a triglyceride of the odd-chain saturated fatty acid pentadecanoic acid (C15:0), and oleic acid (C18:1), a ubiquitous monounsaturated even-chain fatty acid. Understanding these differences is crucial for research in nutrition, metabolic diseases, and the development of therapeutic agents. This comparison is supported by experimental data and detailed methodologies.

At a Glance: Key Metabolic Differences

FeatureThis compound (from Pentadecanoic Acid)Oleic Acid
Fatty Acid Structure Saturated, 15 carbons (odd-chain)Monounsaturated, 18 carbons (even-chain)
Primary End-Product of β-Oxidation Propionyl-CoA and Acetyl-CoAAcetyl-CoA
Anaplerotic Potential High (Propionyl-CoA replenishes TCA cycle intermediates)Low to None
Primary Metabolic Fate Partial β-oxidation, tissue accumulation (especially adipose)β-oxidation for energy, incorporation into triglycerides and phospholipids
Ketogenesis Lower potential compared to even-chain fatty acidsCan contribute to ketogenesis under specific metabolic conditions

Quantitative Data Summary

The following table summarizes quantitative data on the tissue distribution and metabolism of odd-chain versus even-chain fatty acids, derived from studies in murine models. These values highlight the differential accumulation and oxidation rates.

ParameterPentadecanoic Acid (from this compound)Oleic AcidData Source
Accumulation in Epididymal Fat Higher accumulation observedLower accumulation observed[1]
β-Oxidation in Liver Lower preference for β-oxidationReadily undergoes β-oxidation[1][2]
Incorporation into Triglycerides (Adipocytes) SignificantSignificant[3]
Incorporation into Phospholipids Lower incorporationHigher incorporation[4]

Metabolic Pathways: A Visual Comparison

The metabolic pathways of pentadecanoic acid (the fatty acid component of this compound) and oleic acid diverge significantly, particularly in the final products of β-oxidation.

MetabolicPathways cluster_this compound This compound Metabolism cluster_oleic_acid Oleic Acid Metabolism This compound This compound Lipolysis_T Lipolysis This compound->Lipolysis_T PentadecanoicAcid Pentadecanoic Acid (C15:0) Lipolysis_T->PentadecanoicAcid BetaOxidation_P β-Oxidation PentadecanoicAcid->BetaOxidation_P Adipose_P Adipose Tissue Accumulation PentadecanoicAcid->Adipose_P PropionylCoA Propionyl-CoA BetaOxidation_P->PropionylCoA AcetylCoA_P Acetyl-CoA BetaOxidation_P->AcetylCoA_P TCA_Cycle_P TCA Cycle (Anaplerosis) PropionylCoA->TCA_Cycle_P OleicAcid Oleic Acid (C18:1) BetaOxidation_O β-Oxidation OleicAcid->BetaOxidation_O Triglycerides Triglyceride Synthesis OleicAcid->Triglycerides Phospholipids Phospholipid Synthesis OleicAcid->Phospholipids AcetylCoA_O Acetyl-CoA BetaOxidation_O->AcetylCoA_O TCA_Cycle_O TCA Cycle (Energy) AcetylCoA_O->TCA_Cycle_O

Caption: Metabolic fates of this compound and Oleic Acid.

Detailed Metabolic Fate

This compound

This compound is a triglyceride composed of three pentadecanoic acid (C15:0) molecules. As an odd-chain fatty acid, its metabolism presents unique characteristics.

  • Digestion and Absorption: Like other triglycerides, this compound is hydrolyzed in the small intestine by lipases into free pentadecanoic acid and glycerol. These are then absorbed by enterocytes.

  • β-Oxidation: Pentadecanoic acid undergoes β-oxidation, a process that sequentially removes two-carbon units in the form of acetyl-CoA. However, because it has an odd number of carbons, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

  • Anaplerosis: The propionyl-CoA generated is a key differentiator. It can be converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle). This process, known as anaplerosis, replenishes TCA cycle intermediates that may have been depleted for biosynthetic processes. This anaplerotic potential is a significant metabolic feature of odd-chain fatty acids.

  • Tissue Accumulation: Experimental evidence suggests that odd-chain fatty acids like pentadecanoic acid are less preferred substrates for β-oxidation compared to even-chain fatty acids. This can lead to a greater accumulation in tissues, particularly in adipose tissue.

Oleic Acid

Oleic acid (C18:1) is a monounsaturated omega-9 fatty acid and is one of the most common fatty acids in nature.

  • Digestion and Absorption: When consumed as part of a triglyceride, oleic acid is liberated by lipases and absorbed in the small intestine.

  • β-Oxidation: As an even-chain fatty acid, oleic acid is completely broken down into acetyl-CoA through β-oxidation. This acetyl-CoA can then enter the TCA cycle to generate ATP.

  • Incorporation into Lipids: Oleic acid is readily incorporated into various lipid species. It is a major component of triglycerides for energy storage in adipose tissue and is also a key constituent of phospholipids, which are essential for membrane structure and function.

  • Other Metabolic Roles: Oleic acid can be elongated and desaturated to form other fatty acids. It also plays a role in cell signaling and has been shown to influence various metabolic processes.

Experimental Protocols

The following are generalized protocols for key experiments used to study and compare the metabolism of fatty acids like pentadecanoic acid and oleic acid.

Protocol 1: In Vitro Fatty Acid Uptake Assay

This protocol measures the rate at which cultured cells take up fatty acids.

Workflow Diagram:

FattyAcidUptake Start Seed cells in multi-well plates Incubate Incubate with radiolabeled fatty acid (e.g., [14C]pentadecanoic acid or [3H]oleic acid) Start->Incubate Wash Wash cells to remove excess label Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure radioactivity (scintillation counting) and protein content Lyse->Measure Analyze Calculate uptake rate (cpm/mg protein/time) Measure->Analyze

Caption: Workflow for in vitro fatty acid uptake assay.

Methodology:

  • Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) in a multi-well plate and grow to confluence.

  • Labeling: Prepare a solution of the fatty acid of interest (pentadecanoic acid or oleic acid) complexed with fatty acid-free bovine serum albumin (BSA). Include a radiolabeled version of the fatty acid (e.g., ¹⁴C or ³H).

  • Incubation: Remove the culture medium, wash the cells, and add the fatty acid-BSA solution. Incubate for various time points.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) containing BSA.

  • Quantification: Lyse the cells and measure the amount of radioactivity incorporated using a scintillation counter. Determine the total protein content of the lysate for normalization.

  • Data Analysis: Express fatty acid uptake as counts per minute (CPM) per milligram of protein.

Protocol 2: Measurement of Fatty Acid β-Oxidation

This protocol quantifies the rate of fatty acid oxidation in isolated mitochondria or cultured cells.

Methodology:

  • Sample Preparation: Isolate mitochondria from tissue or use whole cultured cells.

  • Reaction Mixture: Prepare a reaction buffer containing the isolated mitochondria or cells, cofactors for β-oxidation (e.g., L-carnitine, coenzyme A, ATP, NAD+), and the radiolabeled fatty acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Separation of Products: Terminate the reaction and separate the water-soluble metabolic products (acetyl-CoA and TCA cycle intermediates) from the unoxidized fatty acid. This is often achieved by precipitation of the unoxidized fatty acid with perchloric acid followed by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant, which represents the amount of fatty acid that has been oxidized.

  • Data Analysis: Calculate the rate of β-oxidation, typically expressed as nanomoles of fatty acid oxidized per minute per milligram of protein.

Protocol 3: Quantitative Analysis by Mass Spectrometry

This protocol allows for the precise quantification of fatty acids and their metabolites in biological samples.

Workflow Diagram:

MassSpecWorkflow Sample Collect biological sample (e.g., plasma, tissue) Extraction Lipid extraction Sample->Extraction Derivatization Derivatization to fatty acid methyl esters (FAMEs) Extraction->Derivatization Analysis Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization->Analysis Quantification Quantify based on standard curves Analysis->Quantification

Caption: Workflow for quantitative fatty acid analysis by mass spectrometry.

Methodology:

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol.

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) for analysis by Gas Chromatography (GC) or to other derivatives for Liquid Chromatography (LC).

  • Mass Spectrometry Analysis: Inject the derivatized sample into a GC-MS or LC-MS system. The fatty acids are separated based on their physicochemical properties and detected by the mass spectrometer.

  • Quantification: Include internal standards (e.g., deuterated fatty acids) in the sample preparation to correct for variations in extraction and derivatization efficiency. Create a standard curve with known concentrations of the fatty acids of interest to quantify their amounts in the sample.

Conclusion

The metabolic fates of this compound and oleic acid are fundamentally different, primarily due to the odd- versus even-chain structure of their constituent fatty acids. Oleic acid follows the classical pathway of β-oxidation to acetyl-CoA for energy production or is stored as neutral lipids. This compound, through its breakdown to pentadecanoic acid, generates both acetyl-CoA and propionyl-CoA. The latter provides a unique anaplerotic pathway to replenish TCA cycle intermediates, a feature with potential implications for metabolic health and disease. Furthermore, the observed tendency for odd-chain fatty acids to accumulate in adipose tissue suggests a distinct regulatory control over their oxidation compared to their even-chain counterparts. These differences underscore the importance of considering fatty acid chain length and saturation in nutritional and therapeutic research.

References

A Comparative In Vivo Analysis of Tripentadecanoin and its Free Fatty Acid Counterpart, Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of fatty acid research, the odd-chain saturated fatty acid pentadecanoic acid (C15:0) has garnered significant attention for its potential health benefits. This has led to growing interest in its different delivery forms, principally the free fatty acid and its triglyceride ester, tripentadecanoin. This guide provides a comprehensive in vivo comparison of these two forms, leveraging available experimental data to inform researchers, scientists, and drug development professionals on their relative performance.

Due to a scarcity of direct head-to-head in vivo studies comparing this compound and pentadecanoic acid, this guide utilizes a robust proxy for the triglyceride form. The comparative pharmacokinetic data presented herein is derived from a clinical study by Stallings et al. (2013), which directly compared the absorption of pentadecanoic acid with that of triheptadecanoic acid, a triglyceride of another odd-chain fatty acid that serves as an excellent model for this compound absorption. Data on the metabolic effects of pentadecanoic acid is drawn from a recent randomized controlled trial by Schwimmer et al. (2024).

Key Performance Metrics: A Tabular Comparison

The following tables summarize the key quantitative data from in vivo human studies, offering a clear comparison of the pharmacokinetic profiles and metabolic effects of orally administered pentadecanoic acid and a triglyceride form of an odd-chain fatty acid.

Table 1: Comparative Pharmacokinetics of Pentadecanoic Acid vs. Triheptadecanoic Acid (Triglyceride Proxy)

ParameterPentadecanoic Acid (Free Fatty Acid)Triheptadecanoic Acid (Triglyceride)Key Finding
Absorption Mechanism Direct absorptionRequires hydrolysis by pancreatic lipase prior to absorption[1]The triglyceride form is dependent on enzymatic activity for bioavailability.
Maximum Plasma Concentration (Cmax) Unaffected by lipase inhibitionReduced by 71% with lipase inhibitor (Orlistat)[1]Demonstrates the critical role of pancreatic lipase in the absorption of the triglyceride form.
Area Under the Curve (AUC) Unaffected by lipase inhibitionReduced by 65% with lipase inhibitor (Orlistat)[1]Overall exposure to the fatty acid from the triglyceride form is significantly diminished without proper lipase function.

Table 2: Metabolic Effects of Pentadecanoic Acid Supplementation in Humans

ParameterDosageStudy DurationOutcome
Plasma C15:0 Levels 200 mg/day12 weeksSignificant increase in plasma C15:0 concentrations.
Liver Enzymes (ALT & AST) 200 mg/day12 weeksParticipants with a post-treatment plasma C15:0 level >5 µg/mL showed significant decreases in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Hemoglobin 200 mg/day12 weeksParticipants with a post-treatment plasma C15:0 level >5 µg/mL showed a significant increase in hemoglobin.

Experimental Methodologies

To ensure a thorough understanding of the presented data, the experimental protocols from the key cited studies are detailed below.

Pharmacokinetic Comparison Study (Adapted from Stallings et al., 2013)
  • Objective: To compare the pharmacokinetics of an orally administered free fatty acid (pentadecanoic acid) and a triglyceride (triheptadecanoic acid).

  • Subjects: Healthy adult volunteers.

  • Intervention: Subjects were administered a test meal containing both pentadecanoic acid and triheptadecanoic acid. To assess the role of pancreatic lipase, the protocol was repeated in a cohort treated with Orlistat, a pancreatic lipase inhibitor.

  • Data Collection: Blood samples were collected at baseline and at regular intervals post-ingestion to measure the plasma concentrations of pentadecanoic acid and heptadecanoic acid.

  • Analysis: Pharmacokinetic parameters, including Cmax and AUC, were calculated to determine the rate and extent of absorption of both fatty acids.

Pentadecanoic Acid Supplementation Trial (Adapted from Schwimmer et al., 2024)
  • Objective: To investigate the effects of daily pentadecanoic acid supplementation on plasma C15:0 levels and metabolic markers.

  • Subjects: Young adults with overweight or obesity.

  • Intervention: Participants were randomized to receive either 200 mg of pentadecanoic acid or a placebo daily for 12 weeks.

  • Data Collection: Blood samples were collected at baseline and at the end of the 12-week period.

  • Analysis: Plasma was analyzed for C15:0 concentrations, and a panel of metabolic markers, including liver enzymes and hemoglobin, were assessed.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key biological pathways discussed in this guide.

Comparative Absorption Pathways cluster_ffa Pentadecanoic Acid (Free Fatty Acid) cluster_tg This compound (Triglyceride) Oral Intake (FFA) Oral Intake (FFA) Stomach (FFA) Stomach (FFA) Oral Intake (FFA)->Stomach (FFA) Small Intestine (FFA) Small Intestine (FFA) Stomach (FFA)->Small Intestine (FFA) Direct Absorption Direct Absorption Small Intestine (FFA)->Direct Absorption Portal Vein Portal Vein Direct Absorption->Portal Vein Oral Intake (TG) Oral Intake (TG) Stomach (TG) Stomach (TG) Oral Intake (TG)->Stomach (TG) Small Intestine (TG) Small Intestine (TG) Stomach (TG)->Small Intestine (TG) Hydrolysis Hydrolysis Small Intestine (TG)->Hydrolysis Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->Hydrolysis Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Hydrolysis->Free Fatty Acids & Monoglycerides Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption Lymphatic System Lymphatic System Absorption->Lymphatic System

Caption: Comparative absorption pathways of pentadecanoic acid and this compound.

Known Signaling Pathways of Pentadecanoic Acid (C15:0) cluster_metabolic Metabolic Regulation cluster_inflammatory Inflammatory Response C15:0 C15:0 AMPK Activation AMPK Activation C15:0->AMPK Activation PPARα/δ Activation PPARα/δ Activation C15:0->PPARα/δ Activation mTOR Inhibition mTOR Inhibition C15:0->mTOR Inhibition Anti-inflammatory Effects Anti-inflammatory Effects C15:0->Anti-inflammatory Effects Improved Mitochondrial Function Improved Mitochondrial Function AMPK Activation->Improved Mitochondrial Function

Caption: Known signaling pathways influenced by pentadecanoic acid (C15:0).

Discussion and Implications

The available in vivo data strongly suggests that the delivery form of pentadecanoic acid has a significant impact on its bioavailability. The free fatty acid form is readily absorbed, whereas the triglyceride form, represented by triheptadecanoic acid, is dependent on the action of pancreatic lipase. This is a critical consideration for researchers and drug development professionals, as conditions that impair pancreatic function could significantly reduce the efficacy of this compound supplementation.

The study by Schwimmer et al. (2024) demonstrates that oral supplementation with pentadecanoic acid can effectively raise plasma C15:0 levels and may be associated with beneficial effects on metabolic markers, such as liver enzymes and hemoglobin. These findings provide a basis for further investigation into the therapeutic potential of pentadecanoic acid.

While direct in vivo studies on this compound are needed to provide a complete picture, the neuroprotective effects observed in animal models by Oamen et al. (2022) suggest that this triglyceride form also holds therapeutic promise. Future research should focus on direct comparative studies to elucidate the relative efficacy of this compound and pentadecanoic acid in various physiological and pathological contexts. Such studies will be invaluable for optimizing the delivery of this promising odd-chain fatty acid for therapeutic applications.

References

Evaluating the Anaplerotic Potential of Tripentadecanoin Versus Other Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The replenishment of tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis, is crucial for maintaining cellular energy homeostasis and biosynthetic capacity. Deficiencies in anaplerosis have been implicated in a range of metabolic diseases, making the identification and evaluation of effective anaplerotic substrates a key area of therapeutic research. This guide provides a comparative analysis of the anaplerotic potential of tripentadecanoin, a triglyceride of the odd-chain fatty acid pentadecanoic acid (C15:0), against other well-established anaplerotic substrates. While direct comparative experimental data for this compound is limited, this guide synthesizes current knowledge on odd-chain fatty acid metabolism to evaluate its potential and contrasts it with substrates for which quantitative data are more readily available.

Introduction to Anaplerosis and Key Substrates

Anaplerosis is essential for replenishing TCA cycle intermediates that are withdrawn for various biosynthetic pathways, such as gluconeogenesis, fatty acid synthesis, and amino acid synthesis. The primary anaplerotic entry points into the TCA cycle are pyruvate, glutamate/glutamine, and precursors of propionyl-CoA.

  • This compound (C15:0 Triglyceride): As a triglyceride of an odd-chain fatty acid, this compound provides both acetyl-CoA and propionyl-CoA upon β-oxidation. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, a direct intermediate of the TCA cycle. This dual contribution of a direct TCA cycle intermediate and a fuel source (acetyl-CoA) underscores its therapeutic potential.

  • Pyruvate: A central molecule in metabolism, pyruvate can be converted to oxaloacetate by pyruvate carboxylase, directly replenishing a key TCA cycle intermediate. It can also be converted to acetyl-CoA by pyruvate dehydrogenase, fueling the cycle.

  • Glutamine/Glutamate: Glutamine is converted to glutamate, which can then be converted to α-ketoglutarate, another TCA cycle intermediate, through the action of glutamate dehydrogenase or transaminases.

Comparative Analysis of Anaplerotic Potential

The anaplerotic potential of a substrate can be evaluated by its ability to increase the concentration of TCA cycle intermediates and enhance overall cycle flux. While direct quantitative comparisons involving this compound are scarce, data from studies on the closely related odd-chain fatty acid triglyceride, triheptanoin (C7:0), provide valuable insights.

Table 1: Quantitative Comparison of Anaplerotic Substrates' Effects on Cardiac Metabolism

ParameterTriheptanoin (C7)Trioctanoin (C8) - Even-Chain ControlPyruvateGlutamine
Anaplerotic Product Propionyl-CoA → Succinyl-CoAAcetyl-CoA onlyOxaloacetateα-Ketoglutarate
Effect on Left Ventricular Ejection Fraction (%) Increased by 7.4% (p=0.046)[1][2]No significant change[1][2]Cardioprotective effects reported, but direct comparative data on ejection fraction is context-dependent.Limited direct comparative data in this context.
Effect on Left Ventricular Wall Mass Decreased by 20% (p=0.041)[1]No significant changeN/AN/A
Heart Rate During Moderate Exercise Lowered compared to C8 groupBaselineN/AN/A
Increase in TCA Cycle Intermediates Increased malate and fumarate levels reported in related studies.Increased only succinate levels in some studies.Increases the TCAI pool.Can increase α-ketoglutarate levels.
Anaplerotic Index (Anaplerosis/Citrate Synthase Flux) Data not available for C15:0. For propionate, anaplerosis can reach 16% of TCA cycle turnover.N/AVaries with physiological state.Varies with cell type and condition.

Note: Data for triheptanoin is used as a proxy for this compound due to the lack of direct comparative studies. The anaplerotic mechanism is conserved among odd-chain fatty acids.

Metabolic Pathways and Mechanisms

The differential anaplerotic effects of these substrates stem from their distinct metabolic pathways.

This compound Metabolism and Anaplerosis

This compound is hydrolyzed to glycerol and three molecules of pentadecanoic acid (C15:0). Pentadecanoic acid undergoes β-oxidation, yielding multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. The propionyl-CoA is then converted to succinyl-CoA in a three-step process, directly entering the TCA cycle.

Tripentadecanoin_Metabolism This compound This compound Glycerol Glycerol This compound->Glycerol Pentadecanoic_Acid Pentadecanoic Acid (C15:0) This compound->Pentadecanoic_Acid beta_Oxidation β-Oxidation Pentadecanoic_Acid->beta_Oxidation Acetyl_CoA Acetyl-CoA beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Metabolism of this compound.
Anaplerotic Pathways of Other Substrates

The following diagram illustrates the entry points of pyruvate and glutamine into the TCA cycle, providing a visual comparison to the pathway of odd-chain fatty acids.

Anaplerotic_Pathways cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate_cyt Pyruvate Pyruvate_mit Pyruvate Pyruvate_cyt->Pyruvate_mit Glutamine_cyt Glutamine Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit PC Pyruvate Carboxylase Pyruvate_mit->PC Glutamate Glutamate Glutamine_mit->Glutamate GDH Glutamate Dehydrogenase Glutamate->GDH Oxaloacetate Oxaloacetate PC->Oxaloacetate alpha_Ketoglutarate α-Ketoglutarate GDH->alpha_Ketoglutarate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle alpha_Ketoglutarate->TCA_Cycle

Anaplerosis from Pyruvate and Glutamine.

Experimental Protocols

The gold standard for quantifying anaplerotic flux is ¹³C Metabolic Flux Analysis (¹³C-MFA) . This technique involves introducing a ¹³C-labeled substrate into a biological system and measuring the incorporation of the isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

General Protocol for ¹³C-MFA to Assess Anaplerosis
  • Cell Culture or Animal Model Preparation:

    • For in vitro studies, cells are cultured in a defined medium.

    • For in vivo or ex vivo studies, an appropriate animal model is chosen (e.g., perfused heart).

  • Introduction of ¹³C-Labeled Substrate:

    • The standard medium is replaced with a medium containing the ¹³C-labeled substrate of interest (e.g., [U-¹³C]-pentadecanoic acid, [U-¹³C]-glucose, or [U-¹³C]-glutamine).

    • The system is allowed to reach a metabolic steady state.

  • Metabolite Extraction:

    • Cells or tissues are rapidly quenched to halt metabolic activity.

    • Metabolites are extracted using a suitable solvent system (e.g., methanol/water/chloroform).

  • Analytical Measurement:

    • The isotopic labeling patterns of TCA cycle intermediates and related amino acids (which are in equilibrium with their corresponding α-keto acids) are determined by GC-MS or LC-MS/MS.

  • Metabolic Flux Analysis:

    • The measured isotopomer distributions are used as input for a computational model of cellular metabolism.

    • The model calculates the relative or absolute fluxes through the anaplerotic and other metabolic pathways.

Experimental Workflow for Comparing Anaplerotic Substrates

The following diagram outlines a typical workflow for a comparative study of anaplerotic substrates.

Experimental_Workflow start Start: Experimental Design prep Prepare Biological System (e.g., Perfused Heart Model) start->prep sub_groups Divide into Treatment Groups: - Control - this compound - Pyruvate - Glutamine prep->sub_groups isotope Introduce ¹³C-Labeled Substrates sub_groups->isotope quench Quench Metabolism & Extract Metabolites isotope->quench analysis GC-MS or LC-MS/MS Analysis of TCA Cycle Intermediates quench->analysis mfa ¹³C Metabolic Flux Analysis analysis->mfa data_comp Compare Anaplerotic Flux, TCA Intermediate Levels, and Physiological Parameters mfa->data_comp end Conclusion data_comp->end

Workflow for Anaplerotic Substrate Comparison.

Conclusion

This compound holds significant promise as an anaplerotic substrate due to its unique metabolism that provides both a direct TCA cycle intermediate (succinyl-CoA) and a primary fuel source (acetyl-CoA). While direct comparative studies are needed to definitively quantify its anaplerotic potential against other substrates like pyruvate and glutamine, the well-established metabolic pathway of odd-chain fatty acids suggests a potent and efficient mechanism for replenishing the TCA cycle. The experimental framework outlined in this guide, centered on ¹³C-MFA, provides a robust methodology for future investigations to precisely delineate the anaplerotic efficacy of this compound and other novel therapeutic candidates. Such studies will be instrumental in advancing the development of targeted metabolic therapies for a variety of diseases.

References

A comparative study of the anti-inflammatory effects of different odd-chain fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-inflammatory Properties of Undecanoic Acid (C11:0), Pentadecanoic Acid (C15:0), and Heptadecanoic Acid (C17:0).

The role of fatty acids in modulating inflammatory responses is a burgeoning area of research, with odd-chain fatty acids (OCFAs) emerging as particularly promising therapeutic candidates. Unlike their even-chain counterparts, OCFAs are less common in the human diet and are primarily derived from dairy products and ruminant fats, as well as synthesized by gut microbiota. This guide provides a comparative overview of the anti-inflammatory effects of three key OCFAs—undecanoic acid (C11:0), pentadecanoic acid (C15:0), and heptadecanoic acid (C17:0)—supported by experimental data and detailed protocols to facilitate further investigation.

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of C11:0, C15:0, and C17:0 from in vitro studies. Direct comparative studies for all three fatty acids under identical conditions are limited; therefore, data from various sources are presented to provide a broader perspective.

Fatty AcidCell TypeInflammatory StimulusMarker InhibitedEffective Concentration / InhibitionCitation
Undecanoic Acid (C11:0) Human THP-1 monocytesNoneIL-6Slight decrease at 500 µM[1]
Pentadecanoic Acid (C15:0) Human primary cell systemsVarious (LPS, etc.)TNF-αLowered (dose-dependent)[2]
IL-6Lowered (dose-dependent)[3]
MCP-1Lowered (dose-dependent)[3][4]
VCAM-1Lowered (dose-dependent)
Heptadecanoic Acid (C17:0) Primary mouse hepatocytesPalmitic AcidTNF-α mRNAReduced expression

Mechanistic Insights: Signaling Pathways and Molecular Targets

Odd-chain fatty acids exert their anti-inflammatory effects through the modulation of key signaling pathways. Pentadecanoic acid (C15:0), the most extensively studied of the three, has been shown to have broad-reaching mechanisms of action. These include the activation of peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), as well as the inhibition of the mammalian target of rapamycin (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways. The activation of PPARs, in particular, is a crucial mechanism for regulating lipid metabolism and inflammatory pathways.

Both C15:0 and C17:0 have been observed to suppress the pro-inflammatory JAK2/STAT3 signaling pathway in hepatocytes. The NF-κB pathway, a central regulator of inflammation, is a common target for many anti-inflammatory compounds. While saturated fatty acids can activate the NF-κB pathway, certain odd-chain fatty acids appear to counteract this effect.

Experimental_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in 24-well plates Culture->Seed Pretreat Pre-treat with Odd-Chain Fatty Acids Seed->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Collect Collect Supernatant (after 24h) Stimulate->Collect ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA Griess Measure Nitric Oxide via Griess Assay Collect->Griess

References

Safety Operating Guide

Proper Disposal of Tripentadecanoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the safe and compliant disposal of tripentadecanoin, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound (CAS No. 7370-46-9), a triglyceride used in various research applications. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible management of its waste is a critical component of laboratory safety and regulatory compliance.[1]

Safety and Classification Summary

The following table summarizes key safety and disposal information for this compound, compiled from safety data sheets and chemical supplier information.

CharacteristicInformationSource
GHS Classification Not classified as a hazardous substance[1]
NFPA Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0[1]
Storage Class Code 11 - Combustible Solids[2][3]
Water Hazard Class (WGK) WGK 3 (hazardous for water)
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Safety glasses or goggles

  • A standard laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

  • A dust mask (type N95 or equivalent) if handling the powder form to avoid inhalation.

2. Waste Collection:

  • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. The original container, if in good condition, is a suitable option.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Indicate that it is "Non-Hazardous Waste" for disposal.

  • Include the date of waste accumulation and the name of the generating laboratory or researcher.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and away from incompatible materials.

  • Keep the container securely capped at all times, except when adding waste.

5. Disposal:

  • Dispose of the collected waste through your institution's established chemical waste disposal program. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • While smaller quantities may be considered for disposal with household waste according to some safety data sheets, it is best practice within a professional laboratory setting to consult with and follow the disposal procedures outlined by your institution's EHS department to ensure full compliance with local regulations.

  • Do not pour this compound down the drain or dispose of it in regular solid waste unless explicitly permitted by your institution's EHS guidelines. This is particularly important given its water hazard classification.

6. Empty Container Disposal:

  • If the original container is to be discarded after all the material has been used, it should be triple-rinsed with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residual chemical.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as chemical waste.

  • After triple-rinsing, deface the original label on the container. The clean, unlabeled container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TripentadecanoinDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe empty_container Empty Container? start->empty_container Is the container empty? collect Collect in a Labeled, Compatible Container ppe->collect label Label Container: 'this compound', 'Non-Hazardous Waste', Date, Researcher Name collect->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Dispose via Approved EHS Procedure contact_ehs->disposal empty_container->ppe No (Collect Waste) triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Clean Container as Regular Lab Waste deface_label->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Tripentadecanoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Tripentadecanoin in a laboratory setting. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself. The following procedural guidance is based on best practices for handling similar non-hazardous chemical powders. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are derived from SDSs for comparable substances and general laboratory safety protocols.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from potential dust particles.[1][2]
Hand Protection Standard laboratory gloves (e.g., Nitrile)Prevents direct skin contact with the chemical powder.[3]
Body Protection Laboratory coatProtects clothing and skin from potential spills.[3]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area.[4]If there is a risk of generating significant dust, work in a fume hood or use an N95 respirator.

Operational Plan: Step-by-Step Handling Protocol

A clear operational plan is essential for the safe and consistent handling of chemical compounds.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a copy of this safety guide and the relevant SDS for a similar compound are readily accessible.

  • Don the appropriate PPE as specified in the table above.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the powder in a designated area with good ventilation, such as a fume hood, to minimize dust generation.

  • Use a spatula or other appropriate tool to handle the powder.

  • Keep the container tightly closed when not in use.

3. Dissolving:

  • If preparing a solution, slowly add the solvent to the powder to avoid splashing.

  • Use appropriate mixing techniques (e.g., vortexing, sonication) as needed to ensure complete dissolution.

4. Post-Handling:

  • Clean the work area and any equipment used.

  • Properly remove and dispose of gloves.

  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

Waste TypeDisposal Procedure
Unused this compound Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as non-hazardous laboratory waste.
Contaminated PPE (e.g., gloves) Dispose of in the regular laboratory trash.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean Work Area review_sds Review Safety Guide prep_area->review_sds don_ppe Don PPE review_sds->don_ppe weigh Weigh in Ventilated Area don_ppe->weigh dissolve Dissolve (if applicable) weigh->dissolve clean_area Clean Work Area dissolve->clean_area dispose_ppe Dispose of PPE clean_area->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands dispose_waste Dispose of Chemical Waste wash_hands->dispose_waste

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tripentadecanoin
Reactant of Route 2
Reactant of Route 2
Tripentadecanoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.